Tiemonium Iodide
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S.HI/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;/h2-8,15,20H,9-14H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXEUZPIIUQAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875078 | |
| Record name | Tiemonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-12-7 | |
| Record name | Tiemonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiemonium iodide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiemonium iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiemonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiemonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIEMONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ2LZ7U304 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiemonium Iodide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiemonium iodide is a quaternary ammonium (B1175870) antispasmodic agent utilized for the symptomatic treatment of smooth muscle spasms in the gastrointestinal, biliary, and genitourinary tracts. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors. However, evidence suggests a more complex pharmacological profile, including modulation of intracellular calcium mobilization and a weak interaction with histamine (B1213489) H1 receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, based on available scientific literature. It details the signaling pathways involved, summarizes the qualitative pharmacological data, and outlines the experimental methodologies used to elucidate its action.
Introduction
This compound is a synthetic anticholinergic agent belonging to the class of quaternary ammonium compounds.[1][2] Its chemical structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects commonly associated with tertiary amine antimuscarinics.[1] Clinically, it is employed to relieve pain associated with smooth muscle spasms.[1] This document provides an in-depth exploration of the molecular pharmacology of this compound, focusing on its interactions with cellular receptors and downstream signaling cascades.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The principal mechanism through which this compound exerts its antispasmodic effect is the competitive inhibition of muscarinic acetylcholine receptors (mAChRs).[1]
Signaling Pathway of Muscarinic Receptor Antagonism
In smooth muscle cells, the binding of acetylcholine (ACh) to M3 muscarinic receptors, which are Gq/11 protein-coupled, initiates a signaling cascade leading to contraction. This compound competitively binds to these receptors, preventing ACh from initiating this cascade.
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| pA2 | Not Reported | Muscarinic Receptors | - |
| Ki | Not Reported | Muscarinic Receptor Subtypes | - |
| IC50 | Not Reported | Acetylcholine-induced contraction | - |
Table 1: Quantitative Data for Muscarinic Receptor Antagonism (Data Not Available)
Modulation of Calcium Homeostasis
Beyond its antimuscarinic effects, this compound has been shown to interfere with calcium-dependent smooth muscle contraction through a mechanism distinct from that of typical calcium channel blockers.
Inhibition of Intracellular Calcium Release
Experimental evidence suggests that this compound does not block the influx of extracellular calcium but rather inhibits the release of calcium from intracellular stores. It is proposed to have a membrane-stabilizing effect that reinforces the binding of calcium to membrane phospholipids, thereby reducing its availability for release upon stimulation. This action contributes to its overall spasmolytic effect, particularly in response to stimuli that are independent of cholinergic pathways.
Quantitative Data
Quantitative data on the potency of this compound in inhibiting intracellular calcium release (e.g., IC50) are not available in the current literature. Studies have demonstrated this effect qualitatively by observing its interference with contractions induced by agents like barium chloride (BaCl2), which directly cause calcium influx.
| Parameter | Value | System | Reference |
| IC50 | Not Reported | Inhibition of intracellular Ca²⁺ release | - |
Table 2: Quantitative Data for Calcium Modulation (Data Not Available)
Other Pharmacological Actions
Histamine H1 Receptor Antagonism
This compound has been reported to have a weak affinity for histamine H1 receptors. This suggests a potential, albeit minor, contribution to its overall spasmolytic and analgesic effects by antagonizing histamine-induced smooth muscle contraction.
Quantitative Data
The competitive antagonism at H1 receptors is described as very weak, but specific quantitative data (Ki or pA2 values) are not available.
| Parameter | Value | Receptor | Reference |
| Ki / pA2 | Not Reported (Described as "very weak") | Histamine H1 Receptor |
Table 3: Quantitative Data for H1 Receptor Antagonism (Data Not Available)
Experimental Protocols
Detailed, step-by-step experimental protocols for the investigation of this compound are not explicitly provided in the available literature. However, based on the descriptions of the studies conducted, the following methodologies were likely employed.
Isolated Organ Bath Studies for Antimuscarinic Activity
-
Objective: To determine the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: Smooth muscle strips (e.g., from guinea pig ileum) are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Transducer Connection: The tissue is connected to an isometric force transducer to record contractile responses.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to acetylcholine is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a defined period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to acetylcholine is generated in the presence of this compound. A parallel rightward shift in the curve indicates competitive antagonism.
-
Data Analysis: The dose ratio is calculated, and if multiple concentrations of the antagonist are tested, a Schild plot can be constructed to determine the pA2 value.
-
Intracellular Calcium Measurement
-
Objective: To assess the effect of this compound on intracellular calcium levels in smooth muscle cells.
-
Methodology:
-
Cell Culture: Primary smooth muscle cells are cultured on glass coverslips.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence is measured using fluorescence microscopy or a plate reader.
-
Stimulation: Cells are stimulated with an agonist known to increase intracellular calcium (e.g., a high concentration of potassium chloride to induce depolarization and calcium influx, or a receptor agonist like histamine or carbachol).
-
This compound Treatment: The experiment is repeated with pre-incubation of the cells with this compound before the addition of the agonist.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded and compared between treated and untreated cells.
-
Summary and Conclusion
This compound is a peripherally acting antispasmodic agent with a multi-faceted mechanism of action. Its primary therapeutic effect is derived from the competitive antagonism of muscarinic acetylcholine receptors in smooth muscle. Additionally, it exhibits a unique modulatory effect on intracellular calcium homeostasis by inhibiting the release of calcium from internal stores, a mechanism that distinguishes it from classical organic calcium channel blockers. A weak affinity for histamine H1 receptors may also contribute to its pharmacological profile. While the qualitative aspects of its mechanism are established, a notable gap exists in the literature regarding quantitative pharmacological data (Ki, pA2, IC50). Further research is warranted to fully characterize the potency and selectivity of this compound at its various molecular targets. This would provide a more complete understanding of its therapeutic actions and potential for further drug development.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Tiemonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tiemonium iodide, a quaternary ammonium (B1175870) compound with significant applications in the pharmaceutical industry as an antispasmodic agent. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in drug development.
Introduction
This compound, chemically known as 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium iodide, is an antimuscarinic agent that acts by blocking muscarinic receptors, thereby reducing smooth muscle contractions.[1] Its therapeutic efficacy in treating visceral spasms makes it a compound of interest for pharmaceutical research and development. A thorough understanding of its synthesis and a robust characterization are fundamental for quality control, regulatory compliance, and further drug development efforts.
Synthesis of this compound
The primary synthetic route to this compound is through a quaternization reaction, specifically the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form a quaternary ammonium salt.
Reaction Scheme:
The synthesis of this compound involves the reaction of N-methylmorpholine with 3-iodo-1-phenyl-1-(2-thienyl)propan-1-ol.
Experimental Protocol
General Protocol for Quaternization:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmorpholine in a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred solution, add an equimolar amount of 3-iodo-1-phenyl-1-(2-thienyl)propan-1-ol.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.
Characterization of this compound
The comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 144-12-7 |
| Molecular Formula | C18H24INO2S |
| Molecular Weight | 445.36 g/mol |
| Appearance | Solid |
| Melting Point | 189-191 °C |
| IUPAC Name | 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium iodide |
Source:[2]
Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental ¹H and ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and thienyl groups, the protons of the morpholine (B109124) ring, the methyl group attached to the nitrogen, and the aliphatic protons of the propyl chain.
-
¹³C NMR: The spectrum would display distinct signals for each of the 18 carbon atoms in the molecule, including the quaternary carbon of the morpholinium ring and the carbons of the phenyl and thienyl groups.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Based on data for the closely related Tiemonium methylsulfate, the following peaks can be anticipated[3]:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (hydroxyl group) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2900-2800 | C-H stretching (aliphatic) |
| ~1600, ~1470 | C=C stretching (aromatic rings) |
| ~1100 | C-O stretching (ether in morpholine) |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for the Tiemonium cation (C18H24NO2S⁺) would be at m/z 318.4. A predicted GC-MS fragmentation pattern for this compound is available, though experimental data would provide more definitive structural information.[4]
References
Tiemonium Iodide: A Comprehensive Physicochemical Profile for Drug Development Professionals
An In-depth Technical Guide
Tiemonium iodide is a quaternary ammonium (B1175870) compound recognized for its potent antispasmodic properties.[1] Primarily utilized to alleviate muscle spasms in the gastrointestinal, biliary, and urinary tracts, its therapeutic efficacy is intrinsically linked to its physicochemical characteristics.[1][2] This document provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and illustrates its mechanism of action through detailed signaling pathways.
Core Physicochemical Properties
The fundamental physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical as they influence formulation design, manufacturing processes, and the drug's overall performance and bioavailability.[3][4] A summary of these key properties is presented below.
Data Summary
| Property | Value | Source |
| Chemical Formula | C18H24INO2S | |
| Molecular Weight | 445.36 g/mol | |
| CAS Number | 144-12-7 | |
| Appearance | Solid | |
| Melting Point | 189-191 °C | |
| Water Solubility | 0.00124 mg/mL | |
| LogP | -1.2 to -1.6 | |
| pKa (Strongest Acidic) | 12.82 | |
| pKa (Strongest Basic) | -3.8 | |
| Polar Surface Area | 29.46 Ų |
Experimental Protocols for Physicochemical Characterization
Standardized experimental protocols are essential for the accurate determination of the physicochemical properties of an API. While specific internal standard operating procedures may vary, the following outlines the general methodologies for key characterization experiments.
Workflow for API Physicochemical Characterization
Caption: General experimental workflow for API physicochemical characterization.
Melting Point Determination
The melting point provides a crucial indication of a substance's purity.
-
Methodology (Capillary Method): A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus and heated at a controlled rate. The temperature range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range.
-
Alternative (Differential Scanning Calorimetry - DSC): DSC can also be used to determine the melting point by measuring the heat flow into the sample as a function of temperature. The peak of the endothermic transition corresponds to the melting point.
Solubility Determination
Solubility is a critical factor influencing a drug's absorption and bioavailability.
-
Methodology (Shake-Flask Method): An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, buffers of varying pH). The mixture is agitated in a constant temperature bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and its ability to cross cell membranes.
-
Methodology (Shake-Flask Method): A pre-weighed amount of this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the drug in both the n-octanol and water layers is measured, typically by HPLC or UV-Vis spectroscopy. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Acidity Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and helps predict the ionization state of a drug at different physiological pH values.
-
Methodology (Potentiometric Titration): A solution of this compound in water is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter as the titrant is added. The pKa is determined from the titration curve, often as the pH at which the drug is half-ionized.
Mechanism of Action & Signaling Pathways
This compound functions as an antispasmodic agent primarily through its action as a muscarinic receptor antagonist. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.
The drug exerts its therapeutic effect through multiple mechanisms:
-
Competitive Antagonism of Muscarinic Receptors: this compound competitively blocks muscarinic acetylcholine (B1216132) receptors on the surface of smooth muscle cells. This prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction, resulting in muscle relaxation.
-
Histamine (B1213489) H1 Receptor Affinity: It also demonstrates an affinity for histamine H1-receptors, contributing to its antispasmodic effects, though this interaction is weaker than its antagonism of cholinergic receptors.
-
Membrane Stabilization: this compound has a membrane-stabilizing effect, which involves reinforcing the binding of calcium to membrane phospholipids. This action inhibits the release and availability of intracellular calcium ions (Ca2+), which are essential for muscle contraction.
Primary Signaling Pathway: Muscarinic Receptor Antagonism
Caption: this compound competitively blocks muscarinic receptors.
Comprehensive Mechanism of Action
Caption: Multifaceted antispasmodic mechanism of this compound.
References
Tiemonium Iodide: A Technical Overview of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiemonium (B1683158) iodide is a quaternary ammonium (B1175870) antimuscarinic agent employed in the management of visceral spasms. Its therapeutic effect is derived from its ability to antagonize the action of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of smooth muscle. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for tiemonium iodide, details the experimental methodologies used in its assessment, and illustrates its mechanism of action through a detailed signaling pathway diagram.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is characterized by its nature as a quaternary ammonium compound. These permanently charged molecules are known to be poorly absorbed from the gastrointestinal tract, which significantly impacts their oral bioavailability.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is poorly absorbed after oral administration. As a quaternary ammonium salt, its permanent positive charge limits its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal epithelium.
-
Distribution: Following absorption, this compound is distributed in the body. Due to its charge, it has limited ability to cross the blood-brain barrier, which minimizes central nervous system side effects.[1]
-
Metabolism: The metabolic fate of this compound has not been extensively detailed in publicly available literature.
-
Excretion: The primary route of elimination for this compound is believed to be through the kidneys.[1]
Bioavailability
A key human study investigated the bioavailability of this compound. While the complete quantitative results of this study are not widely available, the published abstract indicates that the drug is poorly absorbed, which is a characteristic feature of quaternary ammonium compounds.[2] The study also concluded that there was no significant difference in the bioavailability between this compound and tiemonium methosulphate.[2]
Data Presentation
The following tables summarize the available quantitative and qualitative pharmacokinetic data for this compound. Due to the limited availability of public data, specific quantitative parameters are noted as "Not Available."
Table 1: Quantitative Pharmacokinetic Parameters of this compound (Human)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | Not Available | - |
| Tmax (Time to Maximum Concentration) | Not Available | - |
| AUC (Area Under the Curve) | Not Available | - |
| Half-life (t½) | Not Available | - |
| Oral Bioavailability (%) | Poorly absorbed | [2] |
Table 2: Qualitative ADME Properties of this compound
| Property | Description | Reference |
| Absorption | Poorly absorbed from the gastrointestinal tract due to its quaternary ammonium structure. | |
| Distribution | Limited ability to cross the blood-brain barrier. | |
| Metabolism | Specific metabolic pathways are not well-documented in available literature. | |
| Excretion | Primarily excreted via the kidneys. |
Experimental Protocols
Human Bioavailability Study (Inferred Methodology)
Based on the abstract of the pivotal human bioavailability study by Scoular et al. (1976), the following experimental protocol was likely employed:
Objective: To determine the oral bioavailability of this compound.
Methodology:
-
Study Population: Healthy human volunteers.
-
Drug Administration (Oral):
-
A known dose of ¹⁴C-labelled this compound was administered orally in a capsule formulation.
-
This radiolabeling allows for sensitive and specific tracking of the drug and its metabolites.
-
-
Sample Collection (Oral Administration):
-
Serial blood samples were collected over a defined period to measure serum concentrations of ¹⁴C-tiemonium.
-
Urine and feces were collected to quantify the amount of excreted radioactivity.
-
-
Drug Administration (Intravenous):
-
To determine the absolute bioavailability, a separate intravenous injection of ¹⁴C-labelled tiemonium was administered to a subset of the volunteers.
-
-
Sample Collection (Intravenous Administration):
-
Serial blood samples were collected to determine the serum concentration-time profile following intravenous administration.
-
-
Analytical Method:
-
Liquid scintillation counting was likely used to measure the amount of radioactivity in serum, urine, and fecal samples.
-
-
Pharmacokinetic Analysis:
-
The percentage of the dose absorbed was calculated by comparing the area under the serum concentration-time curve (AUC) from the oral administration to the AUC from the intravenous administration.
-
Mandatory Visualization
Signaling Pathway of this compound's Antimuscarinic Action on Smooth Muscle
This compound exerts its antispasmodic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype located on smooth muscle cells. The following diagram illustrates the signaling cascade that is inhibited by this compound.
Experimental Workflow for a Radiolabeled Human Bioavailability Study
The following diagram outlines the typical workflow for determining the absolute oral bioavailability of a drug using a radiolabeled compound, as would have been applied to the study of this compound.
References
Early-Phase Research on Tiemonium Iodide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiemonium iodide is a quaternary ammonium (B1175870) compound recognized for its antispasmodic properties, primarily mediated through the antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the foundational knowledge surrounding this compound, which is essential for initiating early-phase research into its derivatives. While specific research on novel this compound derivatives is limited in publicly accessible literature, this document outlines the established mechanism of action of the parent compound, details relevant experimental protocols for the evaluation of antimuscarinic agents, and proposes potential avenues for the synthesis and pharmacological screening of new chemical entities based on the this compound scaffold.
Introduction to this compound
This compound is a synthetic quaternary ammonium compound characterized by a morpholine (B109124) ring, a diphenylmethyl moiety, and a thiophene (B33073) group.[1][2] Its primary clinical application is as an antispasmodic agent, effectively alleviating smooth muscle spasms in the gastrointestinal and genitourinary tracts.[1] The quaternary ammonium structure confers a permanent positive charge, which influences its pharmacokinetic profile, notably leading to poor absorption from the gastrointestinal tract.[2]
Chemical Structure of this compound:
-
IUPAC Name: 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholin-4-ium iodide
-
Molecular Formula: C₁₈H₂₄INO₂S
Mechanism of Action and Signaling Pathway
The principal mechanism of action of this compound is its activity as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, this compound prevents the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting the downstream signaling cascades that lead to smooth muscle contraction.
There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). The antispasmodic effects of this compound are primarily mediated through the blockade of M2 and M3 receptors on smooth muscle cells.
-
M3 Receptor Blockade: In smooth muscle, M3 receptors are coupled to Gq/11 proteins. Activation of M3 receptors by acetylcholine stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking M3 receptors, this compound inhibits this entire cascade, resulting in smooth muscle relaxation.
-
M2 Receptor Blockade: While M3 receptors are the primary mediators of smooth muscle contraction, M2 receptors also play a role. M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Lower cAMP levels result in reduced activation of protein kinase A (PKA), which would normally phosphorylate and inactivate MLCK, thus promoting relaxation. By antagonizing M2 receptors, this compound can indirectly contribute to a pro-contractile state; however, its dominant effect is the blockade of the more direct pro-contractile M3 pathway.
Figure 1. Simplified signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by this compound.
Early-Phase Research on this compound Derivatives: A Prospective Outlook
Extensive searches of scientific literature did not yield specific early-phase research focused on the synthesis and pharmacological evaluation of a series of this compound derivatives. Therefore, the following sections provide a prospective guide for researchers interested in this area, based on the known properties of this compound and general principles of medicinal chemistry and pharmacology.
Proposed Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives would likely involve modifications at several key positions of the molecule to explore structure-activity relationships (SAR).
Figure 2. A general workflow for the proposed synthesis of this compound derivatives.
Potential modifications could include:
-
Variation of the Quaternary Ammonium Group: Replacing the methyl group on the nitrogen with other alkyl or arylalkyl groups to investigate the impact on potency and selectivity.
-
Modification of the Morpholine Ring: Introducing substituents on the morpholine ring or replacing it with other heterocyclic systems (e.g., piperidine, piperazine) to explore the influence on receptor binding.
-
Substitution on the Phenyl and Thienyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic rings to probe the electronic and steric requirements for optimal receptor interaction.
Experimental Protocols for Pharmacological Evaluation
The pharmacological evaluation of novel this compound derivatives would involve a tiered screening approach, starting with in vitro assays and progressing to in vivo models.
-
Radioligand Binding Assays:
-
Objective: To determine the affinity of the synthesized derivatives for the different muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).
-
Incubate the membranes with a constant concentration of a subtype-selective radioligand (e.g., [³H]-N-methylscopolamine for overall muscarinic binding, or more selective radioligands if available).
-
Add increasing concentrations of the test compound (this compound derivative).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
-
Data Presentation: The Ki values for each derivative at each receptor subtype would be tabulated for comparison.
-
-
Functional Assays (Isolated Tissue Preparations):
-
Objective: To determine the functional activity (antagonism) and potency of the derivatives in a physiological context.
-
Methodology (e.g., Guinea Pig Ileum for M3 activity):
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Record the isometric contractions of the tissue using a force transducer.
-
Construct a cumulative concentration-response curve to a standard muscarinic agonist (e.g., carbachol).
-
Wash the tissue and incubate with a fixed concentration of the this compound derivative for a predetermined time.
-
Construct a second cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
Repeat this process with increasing concentrations of the antagonist.
-
Calculate the pA₂ value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
-
Data Presentation: The pA₂ values for each derivative would be presented in a table.
-
-
Antispasmodic Activity Models:
-
Objective: To assess the efficacy of the derivatives in reducing smooth muscle spasms in a living organism.
-
Methodology (e.g., Castor Oil-Induced Diarrhea in Mice):
-
Administer the test compound (this compound derivative) orally or intraperitoneally to a group of mice.
-
After a set period, administer castor oil orally to induce diarrhea.
-
Observe the mice for a defined period and record the onset and severity of diarrhea (e.g., number of wet feces).
-
Compare the results with a vehicle-treated control group and a positive control group (e.g., treated with this compound).
-
-
Data Presentation: The percentage inhibition of diarrhea for each derivative at different doses would be tabulated.
-
Quantitative Data
As extensive literature searches did not yield specific quantitative data for a series of this compound derivatives, a comparative table cannot be provided at this time. Should such research be published, the following table structure is recommended for clear data presentation:
Table 1: Hypothetical Comparative Pharmacological Data for this compound Derivatives
| Compound ID | Modification | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M3 pA₂ (Guinea Pig Ileum) | Antispasmodic Activity (ED₅₀, mg/kg) |
| This compound | Parent | - | - | - | - | - |
| Derivative 1 | R = Ethyl | - | - | - | - | - |
| Derivative 2 | Phenyl-Cl | - | - | - | - | - |
| ... | ... | - | - | - | - | - |
Conclusion
References
- 1. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid novel divergent synthesis and muscarinic agonist profile of all four optical isomers of N,N,N-trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiemonium Iodide: A Technical Guide to its Antimuscarinic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiemonium iodide is a quaternary ammonium (B1175870) compound recognized for its utility as an antispasmodic agent. Its therapeutic effects are primarily attributed to its action as an antimuscarinic agent, where it competitively antagonizes the effects of acetylcholine (B1216132) at muscarinic receptors. This comprehensive technical guide delves into the core pharmacology of this compound, presenting its mechanism of action, downstream signaling effects, and a review of its application. This document provides detailed experimental protocols for assessing its antimuscarinic activity and summarizes the available, albeit limited, quantitative data.
Introduction
This compound is a peripherally acting antimuscarinic agent employed in the management of smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts.[1][2] As a quaternary ammonium compound, its structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system (CNS) side effects commonly associated with tertiary amine antimuscarinics.[1] The primary therapeutic application of this compound is in the symptomatic relief of pain associated with functional bowel disorders, such as irritable bowel syndrome (IBS), and other conditions characterized by smooth muscle hypermotility.
Mechanism of Action: Antagonism of Muscarinic Receptors
The principal mechanism through which this compound exerts its pharmacological effects is the competitive antagonism of acetylcholine (ACh) at muscarinic receptors.[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to M3 muscarinic receptors located on smooth muscle cells. This compound, by binding to these receptors without activating them, prevents ACh from eliciting its contractile response. This leads to a reduction in the tone and motility of smooth muscle, resulting in an antispasmodic effect.
In addition to its direct competitive antagonism at muscarinic receptors, early research suggests that this compound may possess a "membrane-stabilizing" effect. This action is thought to involve the reinforcement of calcium binding to membrane phospholipids, which may contribute to the inhibition of smooth muscle contraction. This dual mechanism, combining receptor blockade with a potential influence on calcium availability, distinguishes it from other antispasmodic agents like papaverine, which primarily acts by inhibiting intracellular calcium influx. Some evidence also suggests a weak affinity for histamine (B1213489) H1 receptors.
Signaling Pathway of Muscarinic M3 Receptor Antagonism
The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor and its inhibition by this compound.
Caption: Signaling pathway of M3 muscarinic receptor activation and inhibition by this compound.
Quantitative Pharmacological Data
Despite its established use, publicly available, specific quantitative data on the binding affinity (Ki), inhibitory potency (IC50), and competitive antagonism (pA2) of this compound for muscarinic receptor subtypes are scarce in readily accessible literature. This represents a significant knowledge gap for researchers in the field. The tables below are structured to accommodate such data as it becomes available.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound
| Muscarinic Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| M1 | Data not available | |||
| M2 | Data not available | |||
| M3 | Data not available | |||
| M4 | Data not available | |||
| M5 | Data not available |
Table 2: Functional Inhibitory Potency (IC50) of this compound
| Assay | Agonist | Tissue/Cell Line | IC50 (nM) | Reference |
| Smooth Muscle Contraction | Acetylcholine | Guinea Pig Ileum | Data not available | |
| Smooth Muscle Contraction | Carbachol | Rat Bladder | Data not available |
Table 3: Competitive Antagonism (pA2) of this compound
| Agonist | Tissue | pA2 Value | Schild Slope | Reference |
| Acetylcholine | Guinea Pig Ileum | Data not available | ||
| Carbachol | Guinea Pig Ileum | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antimuscarinic properties of compounds like this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
References
Methodological & Application
Application Notes and Protocols for In Vivo Modeling of Tiemonium Iodide Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo and ex vivo models used to study the pharmacological effects of Tiemonium iodide, a quaternary ammonium (B1175870) antispasmodic agent. The protocols detailed below are foundational for assessing the efficacy and mechanism of action of this compound in preclinical research.
Introduction to this compound
This compound is an antispasmodic drug that alleviates smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts.[1] Its primary mechanism of action involves the inhibition of muscarinic acetylcholine (B1216132) receptors, which leads to a reduction in smooth muscle tone and contractility.[1][2] Additionally, this compound has been shown to interfere with the release of intracellular calcium ions and exhibits a weak antagonism of histamine (B1213489) H1 receptors, contributing to its overall spasmolytic effect.[2] Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, minimizing central nervous system side effects.[1]
Signaling Pathways of this compound
The multifaceted mechanism of this compound involves interference with key signaling pathways that regulate smooth muscle contraction.
References
Application Notes and Protocols for the Quantification of Tiemonium Iodide
Introduction
Tiemonium iodide is a quaternary ammonium (B1175870) antimuscarinic agent used for the relief of visceral spasms. Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for various analytical methods for the quantification of this compound, catering to the needs of researchers, scientists, and drug development professionals. The methodologies covered include Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC).
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound. The method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).
Experimental Protocol
-
Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
-
Solvent: Distilled water or 0.1M Hydrochloric acid (HCl) can be used as a solvent.[1][2]
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of the chosen solvent to obtain a stock solution of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 30 µg/mL by appropriate dilution with the solvent.[2]
-
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the solvent and filter the solution.
-
Dilute the filtrate appropriately to obtain a final concentration within the Beer's law range.
-
-
Measurement:
-
Record the absorption spectra of the standard and sample solutions from 200-400 nm against the solvent as a blank.
-
Measure the absorbance at the λmax, which is typically around 234 nm.[2]
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | UV-Vis Spectrophotometry |
| Wavelength (λmax) | 234 nm[2] |
| Linearity Range | 10 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Accuracy (% Recovery) | 99.90 - 100.12% |
Workflow Diagram
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly selective and sensitive method for the determination of this compound, especially in the presence of degradation products.
Experimental Protocol
-
Instrument: A liquid chromatograph equipped with a UV detector.
-
Column: X-Bridge C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol (B129727), and 0.05M potassium dihydrogen phosphate (B84403) in a ratio of 20:5:80 (v/v/v), with the pH adjusted to 3.0 ± 0.1 with orthophosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 235 nm.
-
Preparation of Standard Stock Solution: Prepare a stock solution of this compound (0.1 mg/mL) in the mobile phase.
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 2.0 to 20.0 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation (for Tablets):
-
Weigh and finely powder ten tablets.
-
Transfer an amount of powder equivalent to 10.0 mg of this compound into a 100-mL volumetric flask.
-
Add 50.0 mL of methanol, sonicate for 30 minutes, and then complete the volume to the mark with the same solvent.
-
Filter the solution and further dilute with the mobile phase to obtain a final concentration of 10.0 µg/mL.
-
-
Injection Volume: 20 µL.
-
Quantification: Inject the standard and sample solutions into the chromatograph. Plot a calibration curve of the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the regression equation.
Quantitative Data Summary
| Parameter | HPLC |
| Column | X-Bridge C18 |
| Mobile Phase | Acetonitrile: Methanol: 0.05M KH2PO4 (20:5:80, v/v/v), pH 3.0 |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 235 nm |
| Linearity Range | 2.0 - 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 100.25 ± 0.660% |
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another chromatographic technique that offers the advantage of analyzing multiple samples simultaneously.
Experimental Protocol
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of water, methanol, and glacial acetic acid in a ratio of 8:4:0.2 (v/v/v).
-
Application: Apply 10 µL of standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase up to a distance of 8 cm.
-
Densitometric Scanning: After development, air dry the plate and scan it densitometrically at 235 nm.
-
Preparation of Standard Stock Solution: Prepare a stock solution of this compound (2.0 mg/mL) in methanol.
-
Preparation of Working Standard Solutions: Prepare working standard solutions with concentrations ranging from 0.5 to 10.0 µ g/spot by diluting the stock solution with methanol.
-
Sample Preparation: Similar to the HPLC sample preparation, extract the drug from the dosage form using methanol to achieve a suitable concentration for application.
-
Quantification: Plot the integrated peak area versus the amount of this compound per spot for the standards to create a calibration curve. Determine the amount of this compound in the sample spot from this curve.
Quantitative Data Summary
| Parameter | HPTLC |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Water: Methanol: Glacial Acetic Acid (8:4:0.2, v/v/v) |
| Detection | Densitometric scanning at 235 nm |
| Linearity Range | 0.5 - 10.0 µ g/spot |
| Correlation Coefficient (r²) | 0.9996 |
| Accuracy (% Recovery) | 100.31 ± 0.655% |
Workflow Diagram
Caption: Workflow for this compound quantification by HPTLC.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that offers faster analysis times and higher resolution compared to conventional HPLC.
Experimental Protocol
-
Instrument: UPLC system with a UV detector.
-
Column: Reversed-phase Gemini 3U, C18, 110R (150×4.6mm, 3μm) column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and 5mM sodium dihydrogen phosphate (NaH2PO4) in a ratio of 90:5:5 (v/v/v) under an isocratic program.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Preparation of Standard and Sample Solutions: Prepare standard and sample solutions in a similar manner to the HPLC method, ensuring the final concentrations are within the linear range of the UPLC method. For biological samples (plasma and urine), a liquid-phase extraction with acetonitrile is required.
-
Injection Volume: Not explicitly stated, but typically smaller than HPLC (e.g., 1-5 µL).
-
Quantification: Similar to HPLC, use a calibration curve based on the peak areas of the standards to quantify this compound in the samples.
Quantitative Data Summary
| Parameter | UPLC |
| Column | Gemini 3U, C18, 110R (150×4.6mm, 3μm) |
| Mobile Phase | CH3OH: CH3CN: 5mM NaH2PO4 (90:5:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Linearity Range | 0.5 - 10.0 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (LOD) | 0.12 µg/mL |
| Limit of Quantification (LOQ) | 0.37 µg/mL |
Workflow Diagram
Caption: Workflow for this compound quantification by UPLC.
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. UV-Vis spectrophotometry is a simple and rapid method suitable for routine quality control of pure drug and simple formulations. HPLC, HPTLC, and UPLC offer higher selectivity and sensitivity, making them ideal for the analysis of complex mixtures, stability studies, and the determination of this compound in biological matrices. The provided protocols and data summaries serve as a comprehensive guide for the selection and implementation of the most appropriate analytical method.
References
Application Notes and Protocols for the Spectrophotometric Analysis of Tiemonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiemonium iodide is a quaternary ammonium (B1175870) antimuscarinic agent with peripheral effects similar to atropine.[1][2] It is primarily used as an antispasmodic to relieve muscle spasms in the gastrointestinal and genitourinary tracts.[3][4] The mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle tone and contractility.[3] This document provides detailed application notes and protocols for the quantitative analysis of this compound using UV-Vis spectrophotometry. While specific methods for this compound are not extensively reported, the following protocols are adapted from validated methods for Tiemonium methylsulphate, which contains the same active Tiemonium cation.
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it prevents acetylcholine from binding and initiating the signaling cascade that leads to smooth muscle contraction. This results in muscle relaxation and spasm relief.
Spectrophotometric Analysis Workflow
The following diagram outlines the general workflow for the spectrophotometric analysis of this compound.
Quantitative Data Summary
The following tables summarize the validation parameters for spectrophotometric methods developed for Tiemonium methylsulphate, which are expected to be comparable for this compound.
Table 1: Method Validation Parameters
| Parameter | Method A (Oxidation) | Method B (Ion-Pair Complex) |
| Linearity Range (µg/mL) | 20 - 220 | 3 - 16 |
| λmax (nm) | 773 | 569 |
| Correlation Coefficient (r) | > 0.999 | 0.9998 |
| Limit of Detection (LOD) (µg/mL) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported |
| Accuracy (% Recovery) | Not Reported | Not Reported |
| Precision (%RSD) | Not Reported | Not Reported |
Data adapted from studies on Tiemonium methylsulphate.
Table 2: Linearity and Regression Data for a Derivative Spectrophotometric Method
| Parameter | Value |
| Linearity Range (µg/mL) | 10 - 60 |
| Regression Equation | A = 0.0219 C - 0.0209 |
| Correlation Coefficient (r) | 0.9997 |
| LOD (µg/mL) | 1.57 |
| LOQ (µg/mL) | 4.76 |
| Accuracy (% Recovery ± RSD) | 100.47 ± 0.54 |
| Repeatability (%RSD) | ± 0.59 |
Data for a first derivative spectrophotometric method for Tiemonium methylsulphate.
Experimental Protocols
Protocol 1: Direct UV Spectrophotometry
This protocol is adapted from the manufacturer's method for Tiemonium methylsulphate and is suitable for the direct quantification of this compound in pure form or in simple formulations.
1. Principle this compound exhibits a characteristic UV absorption spectrum. The absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.
2. Apparatus
-
UV-Vis Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Analytical balance
3. Reagents and Materials
-
This compound reference standard
-
Methanol (B129727), HPLC grade
-
Distilled or deionized water
4. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to the mark with methanol. This is the standard stock solution.
5. Preparation of Calibration Standards
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 10-60 µg/mL.
-
For example, pipette 1, 2, 3, 4, 5, and 6 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with methanol to get concentrations of 10, 20, 30, 40, 50, and 60 µg/mL, respectively.
6. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with methanol to obtain a final concentration within the calibration range.
7. Analytical Procedure
-
Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.
-
Use methanol as a blank.
-
Scan a standard solution to determine the λmax. The reported λmax for Tiemonium is around 234-235 nm.
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation.
Protocol 2: Ion-Pair Complexation Method (Visible Spectrophotometry)
This method involves the formation of a colored ion-pair complex between this compound and an anionic dye, which can be measured in the visible region. This is useful for samples with interfering substances in the UV region.
1. Principle Tiemonium, being a quaternary ammonium cation, forms an ion-pair complex with an anionic dye like Rose Bengal in a buffered medium. The resulting colored complex can be quantified spectrophotometrically.
2. Apparatus
-
UV-Vis Spectrophotometer
-
1 cm glass or quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
Water bath
3. Reagents and Materials
-
This compound reference standard
-
Rose Bengal solution (0.25% w/v)
-
Acetate (B1210297) buffer (pH 3.7)
-
Methylcellulose (B11928114) solution (0.2% w/v)
-
Distilled or deionized water
4. Preparation of Standard Stock Solution (200 µg/mL)
-
Accurately weigh 20 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to the mark with distilled water.
5. Preparation of Calibration Standards
-
Pipette aliquots of the stock solution (e.g., 0.15 to 0.8 mL) into a series of 10 mL volumetric flasks to get concentrations in the range of 3-16 µg/mL.
6. Analytical Procedure
-
To each volumetric flask containing the standard or sample solution, add 1.0 mL of Rose Bengal solution (0.25%).
-
Add 0.4 mL of acetate buffer (pH 3.7).
-
Add 0.8 mL of methylcellulose solution.
-
Mix well and dilute to the mark with distilled water.
-
Measure the absorbance at the λmax of the complex (around 569 nm) against a reagent blank prepared similarly without the drug.
-
Construct a calibration curve and determine the concentration of the sample as described in Protocol 1.
Conclusion
The described spectrophotometric methods provide simple, cost-effective, and reliable means for the quantification of this compound in research and quality control settings. The direct UV method is suitable for pure and simple formulations, while the ion-pair complexation method offers an alternative for more complex matrices. Proper method validation according to ICH guidelines is essential before implementation for routine analysis.
References
Tiemonium Iodide in Isolated Organ Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tiemonium iodide in isolated organ bath experiments. This document outlines the mechanism of action, detailed experimental protocols, and data presentation for researchers investigating the antispasmodic properties of this compound.
Introduction to this compound
This compound is a quaternary ammonium (B1175870) compound that functions as a non-selective muscarinic receptor antagonist. Its primary therapeutic use is as an antispasmodic agent to relieve muscle spasms, particularly in the gastrointestinal and genitourinary tracts. In the context of in vitro pharmacology, isolated organ bath experiments are a fundamental tool to characterize its pharmacological profile.
Mechanism of Action
This compound exerts its spasmolytic effects through a multi-faceted mechanism:
-
Antimuscarinic Activity : The primary mechanism is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. By blocking these receptors, this compound prevents acetylcholine-induced muscle contraction.
-
Calcium Channel Blockade : this compound may also interfere with the influx of calcium ions (Ca2+) into smooth muscle cells, which is a critical step for muscle contraction.
-
Antihistaminic Activity : It has been shown to have a weak affinity for histamine (B1213489) H1 receptors, which may contribute to its overall spasmolytic effect.
The combination of these actions leads to the relaxation of smooth muscles, alleviating spasms and associated pain.
Experimental Protocols
The following protocols are designed for investigating the effects of this compound on isolated smooth muscle preparations, such as the guinea pig ileum or rat colon.
Preparation of Isolated Tissue
-
Animal Euthanasia and Tissue Dissection : Humanely euthanize a guinea pig or rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Tissue Isolation : Carefully dissect a segment of the ileum or colon (approximately 2-3 cm in length).
-
Cleaning : Gently flush the lumen of the isolated tissue with physiological salt solution to remove any contents.
-
Mounting : Suspend the tissue segment in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
-
Tension Application : Apply an initial resting tension to the tissue (typically 1 gram for guinea pig ileum) and allow it to equilibrate for a period of 45-60 minutes. During equilibration, wash the tissue with fresh physiological salt solution every 15 minutes.
Protocol for Determining the IC50 of this compound
This protocol determines the concentration of this compound required to inhibit 50% of the maximal contractile response induced by an agonist, such as acetylcholine.
-
Induce Contraction : Add a submaximal concentration of acetylcholine (e.g., 1 µM) to the organ bath to induce a stable contraction.
-
Cumulative Addition of this compound : Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Record Responses : Record the relaxation of the smooth muscle at each concentration of this compound.
-
Data Analysis : Plot the percentage of inhibition of the acetylcholine-induced contraction against the logarithm of the this compound concentration. The IC50 value can then be calculated from the resulting dose-response curve.
Protocol for Determining the pA2 Value of this compound (Schild Plot Analysis)
This protocol determines the affinity of this compound for the muscarinic receptor and characterizes the nature of its antagonism.
-
Control Agonist Dose-Response Curve : Generate a cumulative dose-response curve for acetylcholine (e.g., from 1 nM to 100 µM) to establish the baseline contractile response.
-
Incubation with this compound : Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Second Agonist Dose-Response Curve : In the continued presence of this compound, generate a second cumulative dose-response curve for acetylcholine.
-
Repeat with Different Antagonist Concentrations : Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.
-
Data Analysis (Schild Plot) :
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.
-
Plot the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
The x-intercept of the resulting linear regression is the pA2 value. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Contractions
| Agonist | Tissue Preparation | This compound IC50 (µM) |
| Acetylcholine (1 µM) | Guinea Pig Ileum | Data to be determined experimentally |
| Acetylcholine (1 µM) | Rat Colon | Data to be determined experimentally |
Table 2: Antagonist Potency (pA2) of this compound and Reference Compounds
| Antagonist | Agonist | Tissue Preparation | pA2 Value | Schild Plot Slope |
| This compound | Acetylcholine | Guinea Pig Ileum | Data to be determined | Data to be determined |
| Atropine | Acetylcholine | Guinea Pig Ileum | 8.9 - 9.2 | ~1.0 |
Note: The pA2 value for Atropine, a well-characterized muscarinic antagonist, is provided for comparative purposes.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.
Application Notes and Protocols for Determining the Dose-Response Curve of Tiemonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiemonium iodide is a quaternary ammonium (B1175870) compound that functions as an antispasmodic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of smooth muscle.[1][2] This property makes it a subject of interest in the study of gastrointestinal and other smooth muscle-related disorders. The determination of its dose-response curve is a fundamental step in characterizing its potency and efficacy as a muscarinic antagonist.
These application notes provide a detailed protocol for determining the dose-response curve of this compound in an in vitro isolated smooth muscle preparation, a standard method in pharmacological research.
Mechanism of Action: Signaling Pathway
This compound exerts its effect by blocking the action of acetylcholine (ACh) at muscarinic receptors (specifically the M3 subtype on smooth muscle cells). In the normal physiological state, ACh binds to M3 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. This compound competitively binds to the M3 receptor, preventing ACh from binding and thereby inhibiting this entire signaling cascade, leading to muscle relaxation.
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
Objective:
To determine the potency of this compound as an antagonist of acetylcholine-induced contractions in isolated guinea pig ileum and to calculate its pA2 value.
Materials and Reagents:
-
This compound
-
Acetylcholine chloride (ACh)
-
Atropine (B194438) sulfate (B86663) (for comparison)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Distilled water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Guinea pig
Equipment:
-
Organ bath system with thermostatic control
-
Isometric force transducer
-
Data acquisition system and software
-
Dissection tools (scissors, forceps)
-
Syringes and pipettes
Experimental Workflow:
Caption: Experimental workflow for determining the dose-response curve of this compound.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum.
-
Carefully clean the ileum segment of adhering mesenteric tissue in a petri dish filled with Krebs-Henseleit solution.
-
Cut the cleaned ileum into 2-3 cm long segments.
-
-
Organ Bath Setup:
-
Mount an ileum segment vertically in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the bath temperature at 37°C and continuously aerate with carbogen gas.
-
Apply a resting tension of 1 gram to the tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Control Acetylcholine Dose-Response Curve:
-
After equilibration, record a baseline of stable spontaneous activity.
-
Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath (e.g., from 1 nM to 1 mM).
-
Allow the response to each concentration to reach a plateau before adding the next.
-
After obtaining the maximum contraction, wash the tissue with fresh Krebs-Henseleit solution three times and allow it to return to baseline.
-
-
This compound Incubation and Acetylcholine Challenge:
-
Introduce a known concentration of this compound into the organ bath.
-
Incubate the tissue with this compound for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.
-
In the presence of this compound, repeat the cumulative acetylcholine concentration-response curve as described in step 3.
-
Wash the tissue extensively and allow for a recovery period.
-
Repeat the procedure with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak contractile response at each acetylcholine concentration for both the control and this compound-treated curves.
-
Express the responses as a percentage of the maximum response to acetylcholine in the control curve.
-
Plot the logarithm of the acetylcholine concentration versus the percentage of maximum response for each curve.
-
Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of acetylcholine that produces 50% of the maximum response) for each curve.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound. The dose ratio is calculated as the EC50 of acetylcholine in the presence of this compound divided by the EC50 of acetylcholine in its absence.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
-
The IC50 value (the concentration of this compound that inhibits the response to a specific concentration of acetylcholine by 50%) can also be calculated.
-
Data Presentation
Table 1: Effect of this compound on Acetylcholine EC50 in Guinea Pig Ileum (Hypothetical Data)
| This compound Concentration (M) | Acetylcholine EC50 (M) | Dose Ratio |
| 0 (Control) | 1 x 10⁻⁷ | 1 |
| 1 x 10⁻⁸ | 3 x 10⁻⁷ | 3 |
| 3 x 10⁻⁸ | 1 x 10⁻⁶ | 10 |
| 1 x 10⁻⁷ | 3 x 10⁻⁶ | 30 |
Table 2: Antagonist Potency (pA2) and IC50 Values (Hypothetical for this compound)
| Antagonist | pA2 Value | IC50 (vs. EC80 ACh) (M) |
| This compound | [Insert experimentally determined value] | [Insert experimentally determined value] |
| Atropine | 8.16 - 8.52 | [Dependent on ACh concentration] |
Note: The pA2 values for atropine are derived from studies on guinea pig gastric fundus and gastric smooth muscle.
Conclusion
This application note provides a comprehensive framework for determining the dose-response relationship of this compound. By following the detailed protocol, researchers can accurately characterize the antagonistic properties of this compound on smooth muscle tissue. The generation of a Schild plot and the determination of the pA2 value are crucial for confirming its mechanism as a competitive muscarinic antagonist and quantifying its potency. This information is vital for the preclinical evaluation of this compound and for the development of new antispasmodic therapies.
References
Application Notes & Protocols for Dissolving Tiemonium Iodide
These comprehensive guidelines are designed for researchers, scientists, and drug development professionals utilizing Tiemonium iodide in experimental settings. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo studies, along with crucial information on its mechanism of action, stability, and storage.
Application Notes
Overview and Mechanism of Action
This compound is a quaternary ammonium (B1175870) antimuscarinic agent.[1][2][3] Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors (mAChRs), which are widespread throughout the body and integral to the parasympathetic nervous system.[1][2] By blocking these receptors, this compound inhibits acetylcholine-induced smooth muscle contractions, leading to muscle relaxation. This antispasmodic effect is beneficial in models of gastrointestinal and genitourinary spasms. Additionally, Tiemonium shows some affinity for histamine (B1213489) H1-receptors and can interfere with calcium ion availability in muscle cells, contributing to its broad antispasmodic activity. Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, minimizing central nervous system side effects.
Solvent Selection
The choice of solvent is critical and depends on the experimental model.
-
In Vitro Studies (e.g., Cell Culture): For cell-based assays, the initial stock solution should be prepared in a solvent that is miscible with the culture medium and non-toxic at the final working concentration.
-
Dimethyl sulfoxide (B87167) (DMSO): A common choice for creating high-concentration stock solutions of organic molecules. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
-
Ethanol: Can be used as an alternative to DMSO. Similar to DMSO, the final concentration in the medium should be low (e.g., <0.5%) to prevent adverse effects on cells.
-
Sterile Deionized Water or Phosphate-Buffered Saline (PBS): this compound has very low water solubility (0.00124 mg/mL). Therefore, direct dissolution in aqueous buffers is not recommended for creating stock solutions but can be used for making final dilutions from a stock made in an organic solvent.
-
-
In Vivo Studies (e.g., Animal Models): Solvents must be biocompatible and safe for administration.
-
Saline (0.9% NaCl): The preferred vehicle for injection.
-
Co-solvents: A mixture of solvents may be necessary to achieve the desired concentration for administration. Common vehicle formulations include:
-
Saline with a small percentage of a solubilizing agent like Tween 80 or PEG 400.
-
A ternary vehicle such as DMSO, PEG 400, and saline. The concentration of organic solvents should be minimized and tested for tolerability in the animal model.
-
-
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
-
Solid Form: The powdered form should be stored at -20°C for long-term stability (up to 3 years). It is sensitive to air, light, and moisture and should be stored in a tightly sealed container in the dark, preferably under an inert gas.
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep them at -80°C, where they can be stable for up to one year. Before use, allow the aliquot to thaw completely and warm to room temperature.
Data Presentation
The physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄INO₂S | |
| Molecular Weight | 445.36 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 189-191 °C | |
| Water Solubility | 0.00124 mg/mL | |
| CAS Number | 144-12-7 |
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and contact with skin and eyes.
Protocol for Preparing a 10 mM Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 445.36 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Methodology:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 445.36 g/mol * (1000 mg / 1 g) = 4.45 mg
-
-
Weighing: Carefully weigh out 4.45 mg of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C.
Working Dilution: To prepare a working solution, thaw an aliquot of the stock solution and dilute it with sterile cell culture medium to the desired final concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution (a 1:1000 dilution).
Protocol for Preparing a 1 mg/mL Solution for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL solution for injection, using a co-solvent vehicle.
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Vehicle Formulation (Example): 10% DMSO, 40% PEG 400, 50% Saline (v/v/v)
Methodology:
-
Weighing: Weigh the required amount of this compound. For 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Initial Dissolution: Add the this compound powder to a sterile conical tube. Add the required volume of DMSO (for 1 mL total volume, add 100 µL). Vortex until the compound is completely dissolved.
-
Add Co-solvent: Add the required volume of PEG 400 (for 1 mL total volume, add 400 µL). Vortex thoroughly to ensure the solution is homogenous.
-
Add Saline: Slowly add the sterile saline dropwise while vortexing (for 1 mL total volume, add 500 µL). This gradual addition is crucial to prevent precipitation of the compound.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Administration: Use the solution immediately after preparation. If not used immediately, store at 4°C for a short period, and warm to room temperature before administration. Always check for precipitation before use.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound as a muscarinic antagonist.
Experimental Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
References
Application of Tiemonium Iodide in Urogenital Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiemonium (B1683158) iodide is a quaternary ammonium (B1175870) antispasmodic agent recognized for its effects on smooth muscle.[1] Its primary application in urogenital research is centered on its potential to alleviate conditions characterized by smooth muscle spasms, such as overactive bladder (OAB) and pain associated with ureteral calculi.[2] As a muscarinic receptor antagonist, Tiemonium iodide inhibits acetylcholine-induced contractions of smooth muscle, leading to muscle relaxation.[1] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in the context of urogenital disorders.
Mechanism of Action
This compound exerts its antispasmodic effect through a dual mechanism:
-
Muscarinic Receptor Antagonism: It competitively blocks muscarinic receptors on smooth muscle cells, thereby inhibiting the contractile effects of acetylcholine (B1216132).[1] This is the principal mechanism for its use in conditions of smooth muscle hyperactivity.
-
Calcium Channel Modulation: It has been suggested that this compound may also have a membrane-stabilizing effect by reinforcing the binding of calcium to membrane phospholipids, which can modulate calcium ion influx and availability, further contributing to its antispasmodic properties.
The urothelium expresses various muscarinic receptor subtypes, and their stimulation can lead to the release of factors that modulate detrusor muscle contractility.[3] Therefore, the action of this compound may not be limited to the detrusor muscle alone but may also involve modulation of urothelial signaling pathways.
Signaling Pathway of this compound in Bladder Smooth Muscle
Caption: this compound blocks acetylcholine binding to M3 muscarinic receptors.
Data Presentation
While specific quantitative data for this compound in urogenital research is limited in publicly available literature, the following tables provide a comparative overview of the efficacy of other common treatments for overactive bladder and renal colic. This context is essential for designing experiments and evaluating the potential of this compound.
Table 1: Efficacy of Treatments for Overactive Bladder (OAB)
| Drug Class | Example Drug | Change in Micturitions per 24h | Change in Incontinence Episodes per 24h | Key Side Effects |
| Antimuscarinic | Solifenacin | -1.5 to -2.0 | -1.5 to -2.25 | Dry mouth, constipation |
| β3-Adrenoceptor Agonist | Mirabegron | -1.66 to -1.75 | -1.47 to -1.63 | Hypertension, nasopharyngitis |
| Neuromodulation | Peroneal eTNM® | Statistically significant improvement | >81% reduction in UUI episodes (upper quartile) | Low incidence (11.8%) of mild adverse events |
Table 2: Efficacy of Analgesics for Acute Renal Colic
| Drug Class | Example Drug | Pain Reduction (vs. Opioids) | Need for Rescue Analgesia (vs. Opioids) | Key Side Effects |
| NSAIDs | Diclofenac, Ketorolac | Superior or equivalent | Lower | Gastrointestinal bleeding, renal impairment |
| Opioids | Morphine | - | - | Nausea, vomiting, sedation, respiratory depression |
| Non-Opioid Analgesic | Paracetamol (IV) | Superior or equivalent | Lower (vs. some opioids) | Generally well-tolerated |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in urogenital research.
Protocol 1: In Vitro Assessment of this compound on Bladder Smooth Muscle Contractility
This protocol utilizes an isolated organ bath system to measure the effect of this compound on smooth muscle contractions.
Experimental Workflow
Caption: Workflow for in vitro organ bath experiments.
Methodology
-
Tissue Preparation:
-
Euthanize the animal (e.g., guinea pig, rat) in accordance with institutional animal care and use committee guidelines.
-
Excise the urinary bladder and place it in cold Krebs-Ringer bicarbonate (KRB) solution (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 23.8 NaHCO₃, 1.2 KH₂PO₄, 11 dextrose).
-
Remove the urothelium if studying the direct effect on the detrusor muscle.
-
Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
-
Mounting and Equilibration:
-
Suspend the tissue strips in a 15 ml organ bath containing KRB solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
Record baseline contractile activity.
-
Induce sustained contractions using a muscarinic agonist such as carbachol (B1668302) (e.g., 1 µM).
-
Once a stable contraction is achieved, add this compound in a cumulative, stepwise manner (e.g., 1 nM to 100 µM).
-
Allow each concentration to exert its effect for a set period (e.g., 10-15 minutes) before adding the next.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% of the maximal relaxation).
-
Protocol 2: In Vivo Assessment of this compound in an Animal Model of Overactive Bladder
This protocol describes the creation of an OAB model in mice and the subsequent evaluation of this compound's effect.
Logical Relationship of OAB Model and Treatment
Caption: Logical flow from OAB induction to treatment with this compound.
Methodology
-
Induction of OAB:
-
Use adult female mice (e.g., ICR strain).
-
Anesthetize the mice and perform a lower abdominal incision to expose the bladder and urethra.
-
Create a partial bladder outlet obstruction (pBOO) by ligating the urethra with a suture around a catheter, then removing the catheter.
-
Allow the animals to recover for a period of 4-8 weeks to develop OAB symptoms.
-
-
Treatment Protocol:
-
Divide the mice into at least three groups: sham-operated control, pBOO with vehicle treatment, and pBOO with this compound treatment.
-
Administer this compound (dose to be determined by dose-ranging studies) or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration (e.g., 1-2 weeks).
-
-
Efficacy Assessment:
-
Voiding Spot on Paper (VSOP): House individual mice in a cage with a filter paper on the floor for a set period (e.g., 12 hours). Count the number of urine spots and measure the total urine volume to assess voiding frequency and volume per micturition.
-
Cystometry: In anesthetized or conscious, restrained animals, insert a catheter into the bladder dome. Infuse saline at a constant rate and record intravesical pressure. Measure parameters such as bladder capacity, voiding pressure, and the frequency of non-voiding contractions.
-
-
Data Analysis:
-
Compare the changes in voiding frequency, voided volume, and cystometric parameters between the treatment groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the effects of this compound.
-
Conclusion
This compound presents a viable candidate for research in urogenital disorders characterized by smooth muscle hypercontractility. Its established mechanism as a muscarinic antagonist provides a strong rationale for its investigation in conditions like overactive bladder and ureteral colic. The protocols outlined here, based on standard pharmacological and urological research methods, offer a framework for elucidating the specific effects and potential therapeutic benefits of this compound. Future research should focus on generating robust quantitative data, including dose-response relationships and efficacy in validated preclinical models, to pave the way for potential clinical applications.
References
- 1. Human studies on the bioavailability of a quaternary ammonium compounds, this compound and tiemonium methosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound-novamin sulfone combination in treatment of pain in urology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urosource.uroweb.org [urosource.uroweb.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Tiemonium Iodide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiemonium iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Physicochemical Properties and Solubility
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a quaternary ammonium (B1175870) compound.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H24INO2S | [2] |
| Molecular Weight | 445.36 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 189-191 °C | [3] |
| Water Solubility | Poorly soluble | |
| LogP | -1.2 |
Q2: What is the expected solubility of this compound in common pharmaceutical solvents?
| Solvent | Predicted Solubility | Rationale/Comments |
| Water | Poorly soluble | As a salt, it has some aqueous solubility, but the large organic moiety limits it. |
| Ethanol | Soluble | The polar hydroxyl group and non-polar ethyl group can interact with both the ionic and organic parts of the molecule. |
| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent. |
| Propylene Glycol | Soluble | A common co-solvent in pharmaceutical formulations, expected to solubilize this compound. |
| Polyethylene Glycol (PEG 400) | Soluble | Often used to enhance the solubility of poorly water-soluble drugs. |
| Acetone | Soluble | A polar aprotic solvent that can dissolve quaternary ammonium salts. |
| Chloroform | Slightly Soluble | A less polar solvent, solubility is expected to be limited. |
| Hexane | Insoluble | A non-polar solvent, not expected to dissolve the ionic this compound. |
Troubleshooting Solubility Issues in Experiments
Q3: My this compound is not dissolving sufficiently in my aqueous buffer. What can I do?
A3: Poor aqueous solubility is a known issue with this compound. Here are several troubleshooting steps you can take, ranging from simple to more complex formulation strategies:
-
pH Adjustment: Although this compound is a quaternary ammonium salt and its charge is permanent, the pH of the medium can still influence the overall formulation stability and potentially the solubility of counter-ions or other excipients. Experimenting with a pH range of 3-7 is a reasonable starting point.
-
Co-solvency: This is often the most straightforward approach. Adding a water-miscible organic solvent in which this compound is more soluble can significantly increase its concentration in an aqueous solution.
Q4: Which co-solvents are recommended for this compound, and what are the typical concentration ranges?
A4: Based on the solubility of similar quaternary ammonium compounds, the following co-solvents are recommended. Start with lower concentrations and gradually increase them while monitoring for any precipitation or instability.
| Co-solvent | Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) |
| Ethanol | 5% | 40% |
| Propylene Glycol | 5% | 50% |
| Polyethylene Glycol 400 (PEG 400) | 5% | 60% |
| Glycerin | 5% | 30% |
Experimental Protocol: Determining this compound Solubility in Co-solvent Systems
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in various co-solvent systems.
Materials:
-
This compound powder
-
Selected co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Distilled or deionized water
-
2 mL screw-cap vials
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of the co-solvent in water).
-
Add Excess this compound: To 1 mL of each co-solvent mixture in a 2 mL vial, add an excess amount of this compound powder (e.g., 10 mg, ensure solid remains undissolved).
-
Equilibration: Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility of this compound in each co-solvent mixture in mg/mL or other appropriate units.
Q5: I am considering more advanced formulation strategies. What are the options for this compound?
A5: For significant solubility enhancement, especially for oral or parenteral formulations, you can explore the following advanced techniques:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier at the molecular level. This can be achieved through methods like solvent evaporation or melt extrusion.
-
Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility.
Detailed Methodologies for Advanced Formulation
Solid Dispersion of this compound
Q6: How can I prepare a solid dispersion of this compound?
A6: The solvent evaporation method is a common and accessible technique for preparing solid dispersions in a laboratory setting.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC), Soluplus®)
-
Common solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Selection of Carrier and Drug-to-Carrier Ratio: Based on literature for similar ionic compounds, start with carriers like PVP K30 or HPMC. Common drug-to-carrier weight ratios to investigate are 1:1, 1:2, and 1:5.
-
Dissolution: Dissolve both the this compound and the chosen carrier in a suitable common solvent (e.g., ethanol). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a solid mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).
Nanosuspension of this compound
Q7: What is a suitable method for preparing a this compound nanosuspension?
A7: The anti-solvent precipitation method is a widely used "bottom-up" technique for producing nanosuspensions.
Experimental Protocol: Preparation of this compound Nanosuspension by Anti-Solvent Precipitation
Materials:
-
This compound
-
Solvent (e.g., Ethanol, Acetone)
-
Anti-solvent (typically water)
-
Stabilizer (e.g., Poloxamer 188, HPMC, PVP K30)
-
High-speed homogenizer or magnetic stirrer
Procedure:
-
Preparation of the Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., ethanol) to prepare the drug solution.
-
Preparation of the Aqueous Phase: Dissolve a stabilizer in water (the anti-solvent). The choice and concentration of the stabilizer are critical for preventing particle aggregation. Start with a stabilizer concentration of 0.5% to 2% (w/v).
-
Precipitation: Under high-speed homogenization or vigorous magnetic stirring, slowly inject the organic drug solution into the aqueous anti-solvent phase. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, for example, by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. Also, determine the drug content.
Signaling Pathways and Experimental Workflows
Q8: What is the mechanism of action of this compound, and can it be visualized?
A8: this compound is an antimuscarinic agent. Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly in smooth muscle. This leads to a reduction in intracellular calcium ion concentration and subsequent muscle relaxation.
Caption: Signaling pathway of this compound's antimuscarinic action.
Q9: Can you provide a workflow for selecting a suitable solubility enhancement technique for this compound?
A9: The following workflow diagram illustrates a logical approach to selecting the most appropriate method for improving the solubility of this compound based on the desired application and required level of enhancement.
Caption: Workflow for selecting a solubility enhancement strategy.
Drug-Excipient Compatibility
Q10: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
A10: As a quaternary ammonium compound, this compound has the potential to interact with anionic excipients, which could lead to the formation of insoluble complexes. It is crucial to perform drug-excipient compatibility studies during pre-formulation.
General Guidance for Drug-Excipient Compatibility Studies:
-
Binary Mixtures: Prepare binary mixtures of this compound with individual excipients (e.g., in a 1:1 ratio).
-
Stress Conditions: Store these mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analytical Techniques: Analyze the stressed samples using techniques like HPLC to check for the appearance of new degradation peaks or a decrease in the parent drug peak. Thermal analysis methods like Differential Scanning Calorimetry (DSC) can also be used to detect interactions.
Commonly Used Excipients to Evaluate:
-
Fillers: Microcrystalline cellulose, lactose, dicalcium phosphate
-
Binders: PVP, HPMC, starch
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate, crospovidone
-
Lubricants: Magnesium stearate, stearic acid, sodium stearyl fumarate
-
Surfactants/Stabilizers: Poloxamers, Tweens, Spans
This technical support center provides a starting point for addressing the solubility challenges of this compound. The provided protocols and data are intended as guidance and may require optimization for your specific application. Always perform thorough characterization and validation of your formulations.
References
- 1. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs [apb.tbzmed.ac.ir]
- 2. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tiemonium Iodide Degradation Product Analysis
Welcome to the technical support center for the analysis of Tiemonium Iodide and its degradation products. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the analysis of its degradation products important?
This compound is a quaternary ammonium (B1175870) antimuscarinic agent used to relieve visceral spasms.[1][2] The analysis of its degradation products is crucial as these impurities can compromise the efficacy and safety of the pharmaceutical product.[3] Stability-indicating analytical methods are essential to ensure that the drug product meets quality standards throughout its shelf life.
Q2: What are the typical stress conditions used for forced degradation studies of Tiemonium?
Forced degradation studies help identify potential degradation products and establish the degradation pathways. Typical stress conditions for Tiemonium salts include:
-
Alkaline Hydrolysis: Tiemonium has shown stability against alkaline degradation, but testing with 0.1 M to 5 M NaOH is still recommended as part of a comprehensive study.
-
Oxidative Degradation: Treatment with 3% to 30% hydrogen peroxide (H₂O₂) at room or elevated temperatures.
-
Photolytic Degradation: Exposure to UV light for a defined duration. Iodide-containing compounds can be particularly sensitive to light, which can cause photochemical degradation.
-
Thermal Degradation: Heating the drug substance in solid form or in solution.
Q3: What are the known degradation products of Tiemonium?
Studies on Tiemonium methylsulfate, which shares the same active moiety as this compound, have identified degradation products through LC-MS analysis. Under acidic conditions, a likely degradation pathway involves the loss of the morpholino group. Oxidative conditions can also lead to the formation of various degradation products. For this compound specifically, degradation may also be initiated by the oxidation of the iodide ion to iodine, which can then contribute to the degradation of the organic cation.
Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating and quantifying this compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for the identification and structural elucidation of the degradation products.
-
UV-Vis Spectrophotometry: Spectrophotometric methods, including derivative spectroscopy, can be used for quantification, especially in the absence of significant spectral overlap between the parent drug and its degradants.
-
Thin-Layer Chromatography (TLC): TLC can be used for monitoring the progress of degradation reactions.
Troubleshooting Guides
HPLC/UPLC Analysis
This section addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Secondary Interactions: As a quaternary ammonium compound, this compound can interact with residual silanols on the silica-based column packing material, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of silanols and the analyte.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Void: A void at the head of the column can cause peak splitting or tailing.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic compounds like Tiemonium, a lower pH (around 3.0) can suppress the ionization of silanols and improve peak shape.
-
Use a Specialized Column: Employ a column with end-capping or a different stationary phase (e.g., polymer-based) to minimize secondary interactions.
-
Add an Ion-Pairing Reagent: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve peak shape.
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.
-
Check the Column: If the problem persists, flush the column in the reverse direction or replace it if a void is suspected.
-
Issue 2: Poor Resolution Between this compound and Degradation Products
-
Possible Causes:
-
Suboptimal Mobile Phase Composition: The organic modifier and buffer concentration may not be adequate for separation.
-
Inappropriate Column: The column chemistry may not be suitable for resolving closely related compounds.
-
Flow Rate is Too High: A high flow rate can reduce separation efficiency.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Try a different organic modifier.
-
Modify the buffer concentration or pH.
-
-
Change the Column: Experiment with a column of a different chemistry (e.g., C8 instead of C18), a longer column, or one with a smaller particle size for higher efficiency.
-
Adjust Flow Rate: Lower the flow rate to increase the interaction time with the stationary phase.
-
Consider Gradient Elution: A gradient program can help in separating compounds with different polarities.
-
Issue 3: Fluctuating Retention Times
-
Possible Causes:
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates.
-
-
Troubleshooting Steps:
-
Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase before use.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
Check the HPLC System: Inspect the pump for leaks and listen for unusual noises. Purge the pump to remove air bubbles.
-
Spectrophotometric Analysis
Issue: Inaccurate Quantification due to Spectral Overlap
-
Possible Cause:
-
The UV-Vis absorption spectra of this compound and its degradation products overlap, making direct quantification at a single wavelength inaccurate.
-
-
Troubleshooting Steps:
-
Use Derivative Spectrophotometry: First or second-order derivative spectroscopy can resolve overlapping spectra by measuring peak amplitudes at zero-crossing points of the interfering substance.
-
Ratio Subtraction Method: This method involves dividing the spectrum of the mixture by the spectrum of one of the components to obtain a ratio spectrum, from which the concentration of the other component can be determined.
-
Isoabsorptive Point Method: If an isoabsorptive point exists (a wavelength where the molar absorptivity of the drug and its degradant are the same), the total concentration can be measured there. Another wavelength where only the degradant absorbs can be used to determine its concentration, and the parent drug concentration can be found by subtraction.
-
Data Presentation
The following tables summarize typical parameters for validated analytical methods for the determination of Tiemonium salts.
Table 1: HPLC Method Parameters for Tiemonium Methylsulfate Analysis.
| Parameter | Method 1 | Method 2 |
| Column | X-Bridge C18 | Information Not Available |
| Mobile Phase | Acetonitrile: Methanol (B129727): 0.05M KH₂PO₄ (20:5:80 v/v/v), pH 3.0 | Information Not Available |
| Flow Rate | 1.5 mL/min | Information Not Available |
| Detection Wavelength | 235 nm | 235 nm |
| Linearity Range | 2.0 - 20.0 µg/mL | Information Not Available |
| Mean Recovery | 100.25% | 100.17% |
Table 2: Spectrophotometric Method Parameters for Tiemonium Methylsulfate Analysis.
| Method | Wavelength(s) (nm) | Linearity Range (µg/mL) | Mean Accuracy (%) |
| Isoabsorptive Point | 250.0 | 20 - 120 | 100.39 ± 0.33 |
| First Derivative of Ratio Spectra | 224.4, 247.2 | 10 - 60 | 100.59 ± 0.57 |
| Ratio Subtraction | 234.0 | 10 - 60 | 100.47 ± 0.54 |
| First Derivative | 250.0 (zero crossing) | 10 - 60 | 100.24 ± 0.58 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Reflux the mixture for a specified period (e.g., 2-24 hours), taking samples at regular intervals. Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the mixture at room temperature or reflux for a specified period (e.g., 2 hours), taking samples at intervals.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., in a photostability chamber) for a defined duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Place the solid drug substance in an oven at a high temperature (e.g., 70°C) for a specified period. Also, reflux the stock solution for a set time.
-
Sample Analysis: Analyze the stressed samples along with a non-degraded standard using a stability-indicating HPLC or UPLC method to determine the extent of degradation and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: A liquid chromatograph equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare a solution of the test sample (e.g., from forced degradation studies or a pharmaceutical formulation) in the mobile phase to obtain a similar concentration.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
System Suitability: Check system suitability parameters such as theoretical plates, tailing factor, and resolution between the parent peak and the nearest degradation product peak.
-
Quantification: Calculate the amount of this compound and its degradation products in the sample by comparing the peak areas with those of the standard.
Visualizations
Caption: Workflow for Forced Degradation Analysis of this compound.
Caption: Antimuscarinic Mechanism of Action of this compound.
References
Minimizing off-target effects of Tiemonium iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tiemonium iodide, with a focus on minimizing off-target effects. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data for comparable compounds, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a quaternary ammonium (B1175870) antispasmodic agent. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking these receptors, particularly on smooth muscle cells, this compound inhibits the effects of acetylcholine, leading to muscle relaxation and a reduction in spasms.[1][2] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, which generally results in fewer central nervous system side effects compared to tertiary amine anticholinergics.[2]
Q2: What are the known on-target and potential off-target effects of this compound?
A2:
-
On-Target Effects: The desired therapeutic effect of this compound is the relaxation of smooth muscles, particularly in the gastrointestinal and urinary tracts, to alleviate spasms and associated pain.[1] This is mediated through the blockade of M3 muscarinic receptors on these tissues.
-
Off-Target Effects: As this compound is a non-selective muscarinic antagonist, it can affect muscarinic receptors in other locations, leading to a range of predictable side effects. These include dry mouth, blurred vision, constipation, and urinary retention.[1] Additionally, some research suggests that compounds with a similar structure may also have an affinity for other receptors, such as histamine (B1213489) H1 receptors, which could contribute to its overall pharmacological profile.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining clean and interpretable experimental data. Key strategies include:
-
Dose-Response Studies: Conduct careful dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Selective Antagonists: In your experimental design, include more selective antagonists for different muscarinic receptor subtypes as controls to dissect the specific receptor subtypes involved in the observed effects.
-
In Vitro Selectivity Profiling: If not already known, perform in vitro binding assays to determine the affinity of this compound for a panel of receptors, including all muscarinic subtypes and other potential targets like histamine receptors.
-
Appropriate Model Selection: Choose an experimental model that predominantly expresses the target receptor of interest. For example, for studying effects on bladder smooth muscle, a model with high M3 receptor expression would be ideal.
Data Presentation
| Drug | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| Atropine (B194438) | ~8.9-9.2 | ~8.9-9.5 | ~9.2-9.6 | ~8.9 | ~8.8 |
| Glycopyrrolate | ~9.1 | ~8.8 | ~9.3 | Data not available | Data not available |
| Ipratropium Bromide | IC50: 2.9 nM | IC50: 2.0 nM | IC50: 1.7 nM | Data not available | Data not available |
| Tiotropium Bromide | High Affinity | High Affinity | High Affinity | Data not available | Data not available |
Note: Data compiled from various in vitro studies. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
To empower researchers to generate their own quantitative data and assess the functional effects of this compound, detailed protocols for key experiments are provided below.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M3).
Materials:
-
Cell membranes expressing the human M3 muscarinic receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound.
-
Atropine (as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and atropine in assay buffer. Prepare a working solution of [3H]-NMS at a concentration close to its Kd for the M3 receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound or atropine at various concentrations (for competition binding) or buffer alone (for total binding).
-
A high concentration of unlabeled atropine (e.g., 1 µM) for determining non-specific binding.
-
Cell membranes.
-
[3H]-NMS.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Smooth Muscle Contraction Assay
Objective: To assess the functional potency of this compound in inhibiting agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder).
-
Organ bath system with temperature control and aeration.
-
Isotonic transducer and data acquisition system.
-
Krebs-Henseleit solution.
-
Carbachol (B1668302) (or another muscarinic agonist).
-
This compound.
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular changes of the Krebs-Henseleit solution.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol to determine the EC50.
-
Antagonist Incubation: In separate tissue preparations, after washing out the carbachol, incubate with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Shift in Agonist Response: In the presence of this compound, re-generate the cumulative concentration-response curve for carbachol.
-
Data Analysis:
-
Compare the EC50 values of carbachol in the absence and presence of this compound.
-
A rightward shift in the concentration-response curve indicates competitive antagonism.
-
The Schild plot analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in radioligand binding assay results | Inconsistent pipetting; Inadequate mixing; Insufficient washing of filters; Membrane degradation. | Use calibrated pipettes and ensure thorough mixing of reagents. Optimize the washing steps to minimize non-specific binding. Prepare fresh membrane aliquots and store them properly at -80°C. |
| No inhibition of smooth muscle contraction by this compound | Incorrect concentration of this compound; Insufficient incubation time; Tissue desensitization. | Verify the concentration and purity of the this compound solution. Increase the incubation time to ensure equilibrium is reached. Ensure the tissue is properly equilibrated and not over-stimulated before adding the antagonist. |
| Unexpected secondary effects observed in cell-based assays | Off-target binding to other receptors expressed by the cells; Non-specific membrane effects at high concentrations. | Perform a broader receptor screening panel to identify potential off-target interactions. Conduct a cytotoxicity assay to rule out non-specific effects. Use a lower concentration of this compound if possible. |
| Precipitation of this compound in aqueous solutions | Poor solubility of the compound in the chosen buffer. | Check the solubility of this compound in your experimental buffer. A small amount of a co-solvent like DMSO may be used, but ensure it does not affect the assay. |
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for Ki determination.
Caption: Troubleshooting off-target effects.
References
Optimizing Tiemonium Iodide Concentration for In Vitro Studies: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Tiemonium iodide for in vitro studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of its mechanism of action to facilitate successful and reproducible experimental outcomes.
Understanding this compound: Mechanism of Action
This compound is a quaternary ammonium (B1175870) compound that functions as an antispasmodic agent. Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle tone and contractility.[1][2] Additionally, it exhibits an affinity for histamine (B1213489) H1 receptors.[1] The antispasmodic effect of this compound is also attributed to its ability to inhibit the release of intracellular calcium ions, a key step in muscle contraction.[1]
Quantitative Data Summary
While specific quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound in various in vitro models are not widely published, the following table summarizes the key pharmacological parameters. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type or tissue model.
| Parameter | Description | Reported Value/Activity | Citation |
| Muscarinic Receptor Antagonism | Competitive antagonist of acetylcholine at muscarinic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. | Competitive antagonism demonstrated. Specific pA2 values for this compound are not readily available in the provided search results. For comparison, the non-selective muscarinic antagonist atropine (B194438) has a pA2 of approximately 8.60-8.72 in isolated colon muscle. | [1] |
| Histamine H1 Receptor Affinity | Binds to histamine H1 receptors. The Ki value represents the inhibition constant, indicating the concentration of the inhibitor required to occupy 50% of the receptors. | Affinity for H1 receptors has been noted. Specific Ki values for this compound are not readily available in the provided search results. | |
| Effect on Intracellular Calcium | Inhibits the release of intracellular calcium ions. | This compound has been shown to inhibit the release and availability of intracellular Ca2+ ions. Specific EC50 values for this effect are not readily available in the provided search results. | |
| Cytotoxicity | The concentration at which the substance is toxic to cells. Often expressed as CC50 (50% cytotoxic concentration) or LD50 (lethal dose for 50% of cells). | As a quaternary ammonium compound, this compound may exhibit cytotoxicity at higher concentrations. Specific cytotoxicity data for this compound is not readily available in the provided search results. |
Experimental Protocols & Workflows
Isolated Tissue Bath Assay for Smooth Muscle Relaxation
This protocol is a standard method for assessing the antispasmodic activity of this compound on isolated smooth muscle preparations (e.g., ileum, trachea, aortic rings).
Workflow Diagram:
Caption: Workflow for isolated tissue bath assay.
Methodology:
-
Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., a segment of guinea pig ileum) and place it in a dissecting dish containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Mounting: Mount the tissue strip vertically in an organ bath containing the same physiological salt solution and maintain the temperature and aeration.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), washing the tissue with fresh solution every 15-20 minutes.
-
Contraction: Induce a stable contraction using a contractile agonist such as acetylcholine or histamine.
-
This compound Addition: Once a stable plateau of contraction is achieved, add this compound in a cumulative concentration-dependent manner.
-
Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the IC50 value.
Intracellular Calcium Mobilization Assay
This assay is used to determine the effect of this compound on intracellular calcium levels in cultured cells.
Workflow Diagram:
Caption: Workflow for intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: Plate cells (e.g., a smooth muscle cell line) in a suitable format (e.g., 96-well black-walled plates) and grow to the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Agonist Stimulation: Add a known agonist (e.g., carbachol (B1668302) to stimulate muscarinic receptors) to induce an increase in intracellular calcium.
-
This compound Treatment: Add varying concentrations of this compound to the wells.
-
Fluorescence Recording: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths. Plot the response against the this compound concentration to determine the EC50 value.
Signaling Pathway
This compound's Dual Antagonistic Action and Effect on Calcium Signaling
Caption: this compound's mechanism of action.
Troubleshooting Guide & FAQs
Q1: What is a good starting concentration for this compound in an in vitro assay?
A1: As specific IC50 or EC50 values are not widely reported, a good starting point is to perform a pilot experiment with a wide range of concentrations, for example, from 10 nM to 100 µM. This will help you to determine the optimal concentration range for your specific experimental setup.
Q2: I am not observing any effect of this compound in my smooth muscle relaxation assay. What could be the problem?
A2:
-
Concentration: The concentration of this compound may be too low. Try increasing the concentration range in your experiment.
-
Agonist Concentration: The concentration of the contractile agonist (e.g., acetylcholine) might be too high, making it difficult for this compound to compete effectively. Consider reducing the agonist concentration.
-
Tissue Viability: Ensure your isolated tissue is viable. Check for responsiveness to a standard contractile agent before starting your experiment.
-
Drug Stability: Prepare fresh solutions of this compound for each experiment, as the stability of the compound in solution over time may vary.
Q3: My cells are showing signs of toxicity. How can I mitigate this?
A3:
-
Concentration and Exposure Time: High concentrations or prolonged exposure to this compound, as with many quaternary ammonium compounds, can lead to cytotoxicity. Reduce the concentration and/or the incubation time.
-
Cell Type: Different cell lines have varying sensitivities to chemical compounds. If possible, test the cytotoxicity of this compound on your specific cell line using a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the non-toxic concentration range.
Q4: How does the iodide salt affect the experiment?
A4: While the primary pharmacological activity is attributed to the Tiemonium cation, the iodide salt is generally considered inert at the concentrations used in most in vitro experiments. However, it is always good practice to include a vehicle control (the solvent used to dissolve this compound) in your experimental design to rule out any non-specific effects.
Q5: Can I use Tiemonium methylsulfate (B1228091) instead of this compound?
A5: Tiemonium is the active moiety. Different salt forms, such as the iodide or methylsulfate, are used to improve the drug's stability and solubility. While they should have similar pharmacological activity, it is important to note that the molecular weight will differ, which needs to be accounted for when preparing solutions of a specific molar concentration. It is always recommended to validate the optimal concentration for the specific salt form you are using.
References
Tiemonium iodide interference with common assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiemonium iodide. The information addresses potential interference with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium (B1175870) compound that functions as an antimuscarinic agent.[1][2][3] Its primary mechanism of action involves blocking muscarinic acetylcholine (B1216132) receptors, which leads to the relaxation of smooth muscles.[1][2] This makes it effective as an antispasmodic medication.
Q2: Could this compound interfere with my laboratory assays?
While specific data on this compound interference is limited, its chemical nature as a quaternary ammonium compound (QAC) and an iodide salt suggests potential for interference in certain assays. QACs are surface-active molecules that can interact with cell membranes and proteins, potentially affecting cellular and biochemical assays. The iodide component may also interfere with assays that are sensitive to iodine.
Q3: What types of assays are potentially at risk of interference from this compound?
Based on the properties of quaternary ammonium compounds and iodide, the following types of assays may be susceptible to interference:
-
Cell-based assays: Due to the membrane-disrupting properties of QACs, assays that measure cell viability, proliferation, or membrane potential could be affected.
-
Enzyme-linked immunosorbent assays (ELISAs): QACs might interfere with antibody-antigen binding or the enzymatic reaction of the reporter system.
-
Protein quantification assays: Detergent-like properties of QACs could interfere with common protein assays like the Bradford or BCA assay.
-
Assays involving ion channels or transporters: As this compound targets muscarinic receptors, which are involved in ion channel signaling, it could have off-target effects on other ion channels.
-
Assays sensitive to iodine: The iodide in this compound could interfere with assays that use iodine-based reagents or are sensitive to its presence.
Q4: How can I determine if this compound is interfering with my experiment?
It is crucial to run appropriate controls to assess potential interference. This includes a "vehicle control" (the buffer or solvent used to dissolve this compound) and a "compound-only control" (this compound in the assay medium without the biological sample) to measure any direct effect of the compound on the assay reagents or signal.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell-Based Assays
Symptoms:
-
Inconsistent cell viability readings.
-
Altered cell morphology.
-
Unexpected changes in reporter gene expression.
Potential Cause: this compound, as a quaternary ammonium compound, may exhibit cytotoxic effects or interfere with cellular membranes at certain concentrations.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration: Perform a dose-response curve to determine the concentration range at which this compound is cytotoxic to your specific cell line.
-
Use Appropriate Controls:
-
Vehicle Control: Run a control with the solvent used to dissolve this compound.
-
Positive and Negative Controls: Ensure your assay's positive and negative controls are behaving as expected.
-
-
Assay-Specific Controls:
-
For viability assays (e.g., MTT, XTT), run a control with this compound in cell-free media to check for direct reduction of the dye.
-
For reporter assays, test for any direct effect of this compound on the reporter enzyme's activity.
-
Issue 2: Inaccurate Protein Quantification
Symptoms:
-
Inconsistent or unexpectedly high/low protein concentration readings in the presence of this compound.
Potential Cause: The detergent-like properties of quaternary ammonium compounds can interfere with the binding of dyes or reagents used in colorimetric protein assays.
Troubleshooting Steps:
-
Select a Compatible Assay: If you suspect interference, consider switching to a different protein quantification method that is less susceptible to detergents. The compatibility of various assays with interfering substances is often provided by the manufacturer.
-
Perform a Spike-and-Recovery Experiment:
-
Prepare a known concentration of a standard protein (e.g., BSA).
-
Spike the protein standard with the concentration of this compound used in your experiment.
-
Measure the protein concentration and calculate the percent recovery. A recovery rate significantly different from 100% indicates interference.
-
-
Precipitate the Protein: Use a method like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from the interfering substance (this compound) before quantification.
Experimental Protocols
Protocol 1: Assessing Compound Interference with a Luminescent Assay
This protocol provides a general workflow to test for direct interference of this compound with a luminescent reporter assay.
-
Prepare Reagents:
-
Assay buffer
-
Luminescent substrate
-
This compound stock solution
-
Vehicle (solvent for this compound)
-
-
Set up Control Wells in a 96-well Plate:
-
Blank: Assay buffer only.
-
Vehicle Control: Assay buffer + Vehicle.
-
Compound Control: Assay buffer + this compound at the final experimental concentration.
-
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., temperature, time).
-
Add Substrate: Add the luminescent substrate to all wells.
-
Measure Luminescence: Read the plate using a luminometer.
-
Analyze Data: Compare the signal from the "Compound Control" to the "Vehicle Control". A significant difference indicates that this compound directly affects the assay's luminescent signal.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Interference Testing
Caption: Workflow for identifying assay interference.
References
Technical Support Center: Enhancing Tiemonium Iodide Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Tiemonium iodide in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a quaternary ammonium (B1175870) antimuscarinic agent used to relieve smooth muscle spasms.[1][2][3][4] Its chemical structure, containing a permanently charged quaternary ammonium cation, leads to poor absorption from the gastrointestinal tract.[2] This inherent low membrane permeability, coupled with potential first-pass metabolism in the liver, significantly limits its oral bioavailability. Consequently, achieving therapeutic concentrations of this compound through oral administration is a significant challenge in preclinical and clinical settings.
Q2: What are the primary mechanisms limiting the oral absorption of quaternary ammonium compounds (QACs) like this compound?
The primary factors hindering the oral absorption of QACs include:
-
Low Lipophilicity: The permanent positive charge on the quaternary nitrogen atom makes the molecule highly polar and hydrophilic, thus limiting its ability to passively diffuse across the lipid-rich intestinal cell membranes.
-
Efflux Transporters: QACs can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen, reducing net absorption.
-
Interaction with Bile Micelles and Food: The absorption of QACs can be negatively affected by food. They can bind to bile micelles and food components in the gastrointestinal tract, which can decrease the fraction of free drug available for absorption.
-
First-Pass Metabolism: Although this compound's metabolism is not extensively detailed in the provided results, first-pass metabolism in the liver is a potential contributor to its low bioavailability.
Q3: Which animal models are most suitable for studying the oral bioavailability of this compound?
The selection of an appropriate animal model is crucial for obtaining reliable and translatable data. Commonly used models for oral bioavailability studies include:
-
Rodents (Rats and Mice): Rats are frequently used due to their well-characterized gastrointestinal physiology and cost-effectiveness. They share similarities with humans in terms of absorption, distribution, metabolism, and excretion profiles.
-
Canines (Beagle Dogs): Beagle dogs are a good alternative as their gastrointestinal anatomy and physiology closely resemble that of humans, making them a valuable model for oral bioavailability studies.
-
Pigs: The gastrointestinal tract of pigs is anatomically and physiologically very similar to that of humans, making them an excellent model for studying oral drug delivery.
The choice of model will depend on the specific research question, budget, and regulatory requirements.
Troubleshooting Guide
This guide addresses common issues encountered when developing and testing formulations to improve the bioavailability of this compound.
Problem 1: Consistently low and variable bioavailability in vivo.
-
Possible Cause: Poor aqueous solubility and dissolution rate of the this compound formulation.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your this compound salt. Although generally water-soluble, different salt forms can have varying dissolution profiles.
-
Formulation Strategies to Enhance Solubility:
-
Micronization: Reducing the particle size of the drug can increase the surface area available for dissolution.
-
Lipid-Based Formulations: Formulating this compound in self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can improve its solubilization in the gastrointestinal fluids and enhance absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.
-
-
Problem 2: In vitro dissolution is adequate, but in vivo bioavailability remains poor.
-
Possible Cause: The formulation does not effectively overcome the intestinal epithelial barrier, or the drug is subject to significant efflux.
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Include excipients in your formulation that can transiently and reversibly increase the permeability of the intestinal epithelium.
-
Utilize Nanotechnology-Based Formulations:
-
Nanoparticles: Encapsulating this compound in polymeric nanoparticles can protect it from degradation in the GI tract and facilitate its uptake by intestinal cells.
-
Liposomes and Niosomes: These vesicular systems can encapsulate hydrophilic drugs like this compound and enhance their transport across the intestinal mucosa.
-
-
Investigate P-gp Inhibition: If efflux is suspected, co-administration with a known P-gp inhibitor (in a research setting) can help determine the extent of its involvement.
-
Problem 3: High variability in pharmacokinetic parameters (Cmax, AUC) between individual animals.
-
Possible Cause: Inconsistent formulation performance, physiological variability between animals, or issues with the experimental protocol.
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: Verify that your formulation is uniform and that each dose administered is consistent.
-
Standardize Experimental Conditions:
-
Fasting State: Ensure all animals are fasted for a consistent period before drug administration to minimize food effects on absorption.
-
Dosing Technique: Use a precise and consistent method for oral gavage to ensure the entire dose is delivered to the stomach.
-
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual physiological variability.
-
Experimental Protocols
Key Experiment: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a novel this compound formulation.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Control): this compound solution/suspension in a simple vehicle (e.g., water, saline).
-
Group 2 (Test Formulation): Novel this compound formulation.
-
Group 3 (Intravenous): this compound administered intravenously (for absolute bioavailability calculation).
3. Dosing:
-
Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.
-
Dose Calculation: The dose should be based on previous studies or a pilot study to ensure it is within a safe and measurable range.
-
Administration:
-
Oral: Administer the formulation via oral gavage at a specific volume (e.g., 5-10 mL/kg).
-
Intravenous: Administer via the tail vein.
-
4. Blood Sampling:
-
Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collection Site: Retro-orbital plexus or tail vein.
-
Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma and store at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma (e.g., LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.
-
Calculate absolute bioavailability using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| This compound Solution | 10 | 50 ± 12 | 1.0 ± 0.5 | 150 ± 45 | 5 ± 1.5 |
| Lipid-Based Formulation | 10 | 250 ± 60 | 2.0 ± 0.8 | 900 ± 210 | 30 ± 7.0 |
| Nanoparticle Formulation | 10 | 350 ± 85 | 1.5 ± 0.6 | 1200 ± 280 | 40 ± 9.5 |
| Intravenous | 2 | 800 ± 150 | 0.1 ± 0.05 | 3000 ± 550 | 100 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Workflow for developing and evaluating this compound formulations.
Troubleshooting Logic for Low Bioavailability
Caption: Decision tree for troubleshooting low bioavailability of this compound.
References
Tiemonium Iodide Technical Support Center: Purity Assessment and Quality Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiemonium iodide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to consider for this compound Active Pharmaceutical Ingredient (API)?
A1: The critical quality attributes for this compound API generally include identity, purity (assay), content of related substances (impurities), residual solvents, and water content. Specific acceptance criteria should be established and justified based on the manufacturing process and stability studies.
Q2: Is there an official pharmacopoeial monograph for this compound?
A2: As of our latest review, this compound does not have a specific monograph in major pharmacopoeias such as the British Pharmacopoeia (BP), United States Pharmacopeia (USP), or European Pharmacopoeia (EP). However, monographs for related substances, such as Potassium Iodide, can provide guidance for testing the iodide counter-ion[1]. Quality control standards should be established based on general principles outlined in pharmacopoeias for APIs[2][3][4].
Q3: What are the common impurities associated with this compound?
A3: Potential impurities in this compound can originate from the synthesis process or degradation. These may include starting materials, by-products, and degradation products formed through hydrolysis, oxidation, or photolysis. Forced degradation studies are recommended to identify potential degradation products[5].
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature.
Analytical Methods and Troubleshooting
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Q5: What is a suitable starting HPLC method for the analysis of this compound?
A5: A reversed-phase HPLC method is commonly used for the analysis of quaternary ammonium (B1175870) compounds like Tiemonium. While a specific monograph for this compound is not available, methods developed for Tiemonium methylsulphate can be adapted. A typical starting point would be:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Ion-pair reagents may be used to improve peak shape. |
| Detection | UV at a suitable wavelength (e.g., 234 nm) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
Q6: I am observing poor peak shape (tailing or fronting) for the Tiemonium peak. What could be the cause and how can I fix it?
A6: Poor peak shape for quaternary ammonium compounds is a common issue in reversed-phase HPLC.
-
Cause: Secondary interactions between the positively charged quaternary amine and residual silanol (B1196071) groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase can form a neutral complex with the Tiemonium cation, improving peak shape.
-
Use a "Base-Deactivated" Column: Employ a column specifically designed for the analysis of basic compounds.
-
Q7: My HPLC analysis is showing extraneous peaks. How can I determine their origin?
A7: Extraneous peaks can arise from several sources. A systematic approach is needed for identification.
Assay by Titration
Q8: Can I perform an assay of this compound by titration?
A8: Yes, a titration method can be used for the assay of this compound. An iodometric titration is a suitable approach to quantify the iodide content.
Experimental Protocol: Iodometric Titration for this compound Assay
-
Principle: The iodide from this compound is oxidized to iodine by an oxidizing agent in an acidic medium. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator.
-
Reagents:
-
Potassium iodate (B108269) (KIO₃) solution (standardized)
-
Potassium iodide (KI)
-
Sulfuric acid (dilute)
-
Sodium thiosulfate (Na₂S₂O₃) solution (standardized, e.g., 0.1 M)
-
Starch indicator solution
-
-
Procedure:
-
Accurately weigh a suitable amount of this compound and dissolve it in distilled water.
-
Add an excess of a known concentration of potassium iodate solution and dilute sulfuric acid.
-
The reaction liberates iodine.
-
Titrate the liberated iodine with standardized sodium thiosulfate solution.
-
Towards the end-point (when the solution turns pale yellow), add a few drops of starch indicator. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Perform a blank titration under the same conditions.
-
-
Calculation: The amount of this compound can be calculated based on the stoichiometry of the reaction and the volume of sodium thiosulfate consumed.
Q9: What are the potential interferences in the iodometric titration of this compound?
A9: Other oxidizing or reducing agents present as impurities in the sample can interfere with the titration, leading to inaccurate results. It is crucial to use high-purity reagents and water.
Identification
Q10: How can I confirm the identity of this compound?
A10: Infrared (IR) spectroscopy is a powerful technique for the identification of this compound. The IR spectrum should be compared with a reference spectrum. Additionally, a chemical test for the presence of iodide ions can be performed.
Experimental Protocol: Identification of Iodide
-
Principle: The iodide ions react with a suitable oxidizing agent to liberate free iodine, which can be identified by its characteristic color in an organic solvent.
-
Procedure:
-
Dissolve a small amount of the sample in water.
-
Add a few drops of dilute sulfuric acid and a small amount of potassium dichromate solution.
-
Add a small volume of an organic solvent (e.g., chloroform (B151607) or carbon tetrachloride) and shake.
-
A violet or purple color in the organic layer indicates the presence of iodide.
-
Quality Control Specifications
The following table provides recommended quality control specifications for this compound API. These are suggested limits in the absence of an official monograph and should be validated for the specific manufacturing process.
| Test | Method | Acceptance Criteria |
| Description | Visual Inspection | A white or almost white crystalline powder. |
| Identification | A) IR SpectroscopyB) Chemical Test for Iodide | A) The IR spectrum corresponds to that of a reference standard.B) A positive test for iodide is obtained. |
| Assay | Iodometric Titration or HPLC | 98.0% to 102.0% (on a dried basis) |
| Related Substances | HPLC | - Any individual impurity: Not more than 0.5%- Total impurities: Not more than 1.0% |
| Water Content | Karl Fischer Titration | Not more than 1.0% |
| Residual Solvents | Gas Chromatography (GC) | To comply with ICH Q3C limits. |
| Heavy Metals | As per pharmacopoeial methods | Not more than 20 ppm |
References
Technical Support Center: Cell Viability Assays in the Presence of Tiemonium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiemonium iodide in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might its mechanism of action affect cell viability assays?
This compound is an antispasmodic drug that exhibits both anticholinergic and antimuscarinic properties. Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors and a non-specific inhibition of spasmogenic substances.[1] It also demonstrates an affinity for histamine (B1213489) H1-receptors and has a membrane-stabilizing effect by reinforcing the binding of calcium to membrane phospholipids.[1] These actions can potentially influence cell viability assays in several ways:
-
Metabolic Assays (MTT, MTS, XTT, WST-1, Resazurin): As this compound can modulate cellular signaling pathways that impact metabolism, it may alter the reductive capacity of cells, leading to inaccurate readings in tetrazolium or resazurin-based assays.
-
ATP Assays: Changes in cellular metabolism and signaling induced by this compound could affect intracellular ATP levels, a common indicator of cell viability.
-
Dye Exclusion Assays (Trypan Blue, Propidium Iodide): While less likely to be directly affected, any significant impact on cell membrane integrity due to the membrane-stabilizing effects could theoretically influence the results of these assays.
Q2: Can the iodide component of this compound interfere with cell viability assays?
Yes, the iodide component has the potential to influence experimental results. Iodide has been shown to have both inhibitory and stimulatory effects on cell proliferation, depending on the cell type and concentration. For instance, in thyroid cells, iodide can inhibit TSH-stimulated growth and also affect cAMP-dependent and independent mitogenic pathways.[2] It is crucial to consider these potential effects and to run appropriate controls.
Q3: Are there any known direct chemical interferences of this compound with common assay reagents?
While specific studies on this compound's direct interference with assay reagents are limited, it is important to consider the possibility, especially with colorimetric assays. Some compounds can chemically reduce tetrazolium salts (like MTT) to formazan (B1609692) independent of cellular activity, leading to a false-positive signal for cell viability. It is recommended to perform a cell-free control by incubating this compound with the assay reagent in cell culture medium to check for any direct chemical reaction.
Q4: How do I choose the most appropriate cell viability assay when working with this compound?
The choice of assay should be guided by the specific research question and the potential for interference. It is highly recommended to use at least two different assays based on distinct principles to validate your findings.
-
For an initial screen , a metabolic assay like MTT or MTS can be used, but results should be interpreted with caution.
-
To confirm findings , consider an assay that measures a different aspect of cell health, such as membrane integrity (e.g., Propidium Iodide staining followed by flow cytometry or a LDH release assay) or total ATP content.
-
For a more direct measure of cell number , cell counting using an automated cell counter with Trypan Blue exclusion can be a reliable method.
Troubleshooting Guide
| Problem | Potential Cause Related to this compound | Recommended Solution |
| Unexpectedly high cell viability in metabolic assays (MTT, MTS, etc.) | 1. Direct reduction of the tetrazolium salt: this compound may be chemically reducing the assay reagent. 2. Alteration of cellular metabolism: The compound might be increasing the metabolic rate of the cells without a corresponding increase in cell number. | 1. Perform a cell-free control: Incubate this compound with the assay reagent in cell-free medium to check for a color change. If one occurs, this assay is not suitable. 2. Validate with a non-metabolic assay: Use an alternative method like Trypan Blue exclusion, Propidium Iodide staining with flow cytometry, or a CyQUANT Direct Cell Proliferation Assay. |
| Unexpectedly low cell viability in metabolic assays | Inhibition of mitochondrial respiration: this compound's effect on calcium signaling could interfere with mitochondrial function, leading to decreased reduction of the assay reagent.[3][4] | Use an assay that is less dependent on mitochondrial function: Consider an ATP-based assay (e.g., CellTiter-Glo®) or a protease-based viability assay. |
| High background in colorimetric or fluorescent assays | Intrinsic color or fluorescence of this compound: The compound itself might absorb light or fluoresce at the same wavelength as the assay readout. | 1. Measure the absorbance/fluorescence of this compound alone: Prepare solutions of this compound in cell culture medium at the concentrations used in your experiment and measure the signal. 2. Subtract background: If there is a signal, subtract the background reading from your experimental wells. If the signal is very high, consider an alternative assay. |
| Inconsistent results between different viability assays | Different cellular processes being measured: One assay might be measuring metabolic activity, while another measures membrane integrity. This compound could be affecting these processes differently. For example, cells could be metabolically inactive but still have intact membranes. | Analyze the time-course of this compound's effect: Perform the assays at different time points after treatment. This can help to distinguish between cytotoxic and cytostatic effects. It is also a good practice to use multiple, mechanistically different assays to get a comprehensive view of cell health. |
| Cell morphology changes not correlating with viability assay results | This compound may induce cellular changes (e.g., changes in cell adhesion, shape) without causing cell death. | Combine viability assays with microscopy: Visually inspect the cells for morphological signs of cytotoxicity (e.g., rounding, detachment, membrane blebbing). This qualitative data can provide valuable context to your quantitative assay results. |
Quantitative Data Summary
Due to the limited availability of public data on the specific cytotoxic effects of this compound across various cell lines, a generalized table of IC50 values cannot be provided at this time. Researchers are encouraged to perform dose-response experiments to determine the IC50 of this compound in their specific cell model.
Table 1: Example Data Layout for Dose-Response Analysis of this compound
| This compound (µM) | % Cell Viability (Assay 1: e.g., MTT) | Standard Deviation | % Cell Viability (Assay 2: e.g., PI Staining) | Standard Deviation |
| 0 (Control) | 100 | X | 100 | Y |
| 1 | ... | ... | ... | ... |
| 10 | ... | ... | ... | ... |
| 50 | ... | ... | ... | ... |
| 100 | ... | ... | ... | ... |
| 500 | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Include wells with medium only for a blank control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the quantification of dead cells, which have lost membrane integrity and are permeable to PI.
-
Cell Preparation: Following treatment with this compound, harvest the cells (including any floating cells in the supernatant) and wash them with PBS.
-
Cell Staining: Resuspend the cell pellet in a suitable binding buffer. Add a solution of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. PI-positive cells are considered non-viable.
-
Data Analysis: Quantify the percentage of PI-positive cells in each sample.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a modified lactate dehydrogenase assay to evaluate the viability of cells cultured on 3D scaffolds when commonly used assays fail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 4. Reduction in mitochondrial oxidative stress mediates hypoxia-induced resistance to cisplatin in human transitional cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tiemonium Iodide and Atropine in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiemonium iodide and Atropine (B194438), two antimuscarinic agents utilized for their smooth muscle relaxant properties. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and Atropine exert their primary effect through the competitive antagonism of muscarinic acetylcholine (B1216132) (ACh) receptors. By blocking the binding of the endogenous neurotransmitter acetylcholine, these drugs inhibit the signaling cascade that leads to smooth muscle contraction.
Atropine is a well-characterized non-selective muscarinic receptor antagonist, meaning it blocks M1, M2, and M3 receptor subtypes with similar affinity.[1] The blockade of M3 receptors on smooth muscle cells is the principal mechanism for its relaxant effect. This inhibition prevents the Gq-protein-coupled activation of phospholipase C (PLC), which in turn halts the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization from the sarcoplasmic reticulum and reduced influx of extracellular calcium leads to smooth muscle relaxation.
This compound , like atropine, is a competitive antagonist at muscarinic receptors.[2] However, evidence suggests a more complex mechanism of action that extends beyond simple receptor blockade. While it effectively antagonizes cholinergic stimulation, it is considered less specific than atropine.[2] A key differentiator is its effect on calcium ion dynamics. Experimental data indicates that this compound inhibits the release of calcium ions from membrane phospholipids, thereby reducing the availability of intracellular calcium required for contraction.[2] This suggests a dual mechanism: direct muscarinic receptor antagonism and a more direct interference with calcium mobilization.
Quantitative Comparison of Antimuscarinic Potency
The potency of a competitive antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
While direct comparative studies providing pA2 values for both this compound and Atropine under identical experimental conditions are limited, the following table summarizes reported pA2 values for Atropine against acetylcholine- or carbachol-induced contractions in various smooth muscle preparations. A study on the guinea-pig ileum reported a pA2 value for Chandonium iodide, a compound with weak muscarinic receptor blocking action, in the range of 5-7, which is notably lower than that of atropine, suggesting weaker antagonism.[3]
| Antagonist | Preparation | Agonist | pA2 Value (Mean ± SEM) | Reference |
| Atropine | Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 | |
| Atropine | Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 | |
| Atropine | Guinea-pig Common Bile Duct | Carbachol | 9.59 | |
| Atropine | Guinea-pig Gastric Fundus | Bethanechol | 8.16 | |
| Atropine | Guinea-pig Gastric Smooth Muscle | Bethanechol | 8.52 | |
| Atropine | Guinea-pig Ileum | Carbachol | 8.82 |
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with muscarinic receptor activation and the points of inhibition for Atropine and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Atropine.
Isolated Organ Bath for Smooth Muscle Contractility
This protocol is used to assess the contractile and relaxant effects of compounds on isolated smooth muscle strips (e.g., guinea pig ileum, rat colon).
Workflow:
Methodology:
-
Tissue Preparation: A segment of the desired smooth muscle tissue (e.g., guinea pig ileum) is dissected and placed in a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 and 5% CO2. The longitudinal muscle strip is carefully separated.
-
Mounting: The muscle strip is suspended in an organ bath containing the physiological salt solution. One end is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram, with the bath solution being changed every 15-20 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a contractile agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the bath and recording the resulting contraction until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed to remove the agonist and allowed to return to baseline. A specific concentration of the antagonist (this compound or Atropine) is then added to the bath and incubated for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
Repeat Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Schild Analysis: The dose-ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 in the absence of the antagonist. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.
Receptor Binding Assay
This assay is used to determine the affinity of a ligand (this compound or Atropine) for its receptor (muscarinic receptors).
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target muscarinic receptors are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the muscarinic receptor (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound or Atropine).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation. The negative logarithm of the Ki value (pKi) provides a measure of the binding affinity.
Calcium Imaging
This technique allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) in response to drug application.
Methodology:
-
Cell Culture and Loading: Smooth muscle cells are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation.
-
Imaging Setup: The coverslip with the loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with an excitation wavelength switcher and a sensitive camera).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded before the addition of any stimulants.
-
Stimulation and Drug Application: The cells are stimulated with a contractile agonist (e.g., acetylcholine) to induce an increase in [Ca²⁺]i. After the response is recorded, the cells are washed, and the antagonist (this compound or Atropine) is added and incubated. The agonist stimulation is then repeated in the presence of the antagonist.
-
Data Acquisition and Analysis: The fluorescence intensity is recorded over time. The change in fluorescence is proportional to the change in [Ca²⁺]i. The peak and sustained levels of [Ca²⁺]i in the presence and absence of the antagonist are compared to determine the inhibitory effect of the drug on calcium mobilization.
Conclusion
Both this compound and Atropine are effective antimuscarinic agents for inducing smooth muscle relaxation. While both act as competitive antagonists at muscarinic receptors, this compound appears to possess a dual mechanism of action that includes the inhibition of intracellular calcium release. Atropine is a potent, non-selective muscarinic antagonist with well-characterized pharmacology. The choice between these two agents for research or therapeutic development may depend on the desired specificity of action and the relative importance of direct calcium modulation in the target tissue. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their potency and efficacy.
References
- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of the muscle relaxant chandonium iodide on guinea-pig ileum and vas deferens preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiemonium Iodide and Other Quaternary Ammonium Antispasmodics for Researchers and Drug Development Professionals
A detailed guide to the mechanisms, efficacy, and experimental evaluation of leading quaternary ammonium (B1175870) antispasmodic agents.
This report provides a comprehensive comparison of Tiemonium iodide with other prominent quaternary ammonium antispasmodics, including Otilonium (B12848) bromide, Pinaverium bromide, and Hyoscine N-butyl bromide. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, supported by quantitative data and experimental protocols.
Introduction to Quaternary Ammonium Antispasmodics
Quaternary ammonium compounds are a class of drugs frequently utilized for their antispasmodic properties, primarily targeting the smooth muscles of the gastrointestinal tract. Their quaternary structure confers low lipid solubility, which limits their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. These agents primarily exert their effects through the blockade of muscarinic acetylcholine (B1216132) receptors, with some exhibiting additional mechanisms such as calcium channel blockade.
Mechanism of Action
The primary mechanism of action for this compound and its counterparts involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype located on smooth muscle cells. Blockade of these receptors inhibits acetylcholine-induced contractions, leading to muscle relaxation.[1] Some compounds in this class, such as Otilonium and Pinaverium bromide, also exhibit calcium channel blocking activity, further contributing to their spasmolytic effects.
Signaling Pathway of Muscarinic Receptor Antagonism
The binding of acetylcholine to M3 muscarinic receptors on gastrointestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. Quaternary ammonium antispasmodics competitively block this binding, thereby inhibiting contraction.
Figure 1: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by quaternary ammonium antispasmodics.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of this compound and other selected quaternary ammonium antispasmodics.
Table 1: Muscarinic Receptor Binding Affinities (pA2 values)
| Compound | Tissue | Receptor Subtype(s) | pA2 Value | Reference |
| This compound | Guinea Pig Ileum | Muscarinic | ~5-7 | [2] |
| Otilonium bromide | Human Colonic Crypts | M3 | 9.1 (pKb) | [3] |
| Hyoscine N-butyl bromide | Guinea Pig Ileum | Muscarinic | 9.46 ± 0.05 | [4] |
| Pinaverium bromide | - | - | - | - |
| Atropine (Reference) | Guinea Pig Ileum | Muscarinic | 9.93 ± 0.04 | [4] |
Table 2: Functional Inhibitory Potency (IC50 values)
| Compound | Assay | Tissue/Cell Line | IC50 Value | Reference |
| Otilonium bromide | ACh-induced Ca²⁺ signal | Human Colonic Crypts | 880 nM | |
| Pinaverium bromide | Cholinergic response inhibition | Canine Colonic Smooth Muscle | 1.0 x 10⁻⁶ M | |
| Pinaverium bromide | Spontaneous contraction inhibition | Canine Colonic Smooth Muscle | 3.8 x 10⁻⁶ M |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of a test compound for muscarinic receptors.
Figure 2: Workflow for a radioligand binding assay to determine muscarinic receptor affinity.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Smooth Muscle Contraction Assay (Schild Analysis)
This protocol describes the determination of the antagonist potency (pA2 value) of an antispasmodic drug on isolated smooth muscle tissue.
Figure 3: Experimental workflow for Schild analysis of an antimuscarinic drug.
Detailed Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 30-60 minutes, with frequent washing.
-
Control Agonist Response: Obtain a cumulative concentration-response curve for a muscarinic agonist such as acetylcholine or carbachol.
-
Antagonist Incubation: After washing the tissue and allowing it to return to baseline, add a known concentration of the antagonist (e.g., this compound) to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
Antagonist-Present Agonist Response: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis: For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist. Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis. The x-intercept of the linear regression line is the pA2 value. A slope not significantly different from unity suggests competitive antagonism.
In Vivo Model of Visceral Pain: Colorectal Distension (CRD) in Rats
This protocol details a common in vivo method to assess the efficacy of antispasmodic agents in reducing visceral pain.
Figure 4: Workflow for assessing visceral pain using the colorectal distension model in rats.
Detailed Methodology:
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats. For chronic studies, surgically implant EMG electrodes into the external oblique abdominal muscles and allow for recovery.
-
Habituation: Habituate the rats to the testing environment (e.g., small restraining cages) for several days before the experiment to reduce stress-induced responses.
-
Balloon Insertion: On the day of the experiment, lightly anesthetize the rat and insert a flexible balloon catheter into the descending colon and rectum. Secure the catheter to the base of the tail. Allow the animal to recover from anesthesia.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before CRD.
-
Colorectal Distension: Apply phasic colorectal distensions of varying pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest interval between distensions (e.g., 4 minutes).
-
Response Measurement: Record the EMG activity of the abdominal muscles during the distension periods. The visceromotor response (VMR) is quantified by integrating the EMG signal.
-
Data Analysis: Compare the VMR at each distension pressure between the drug-treated and vehicle-treated groups. A significant reduction in the VMR in the drug-treated group indicates an analgesic effect.
Conclusion
This compound and other quaternary ammonium antispasmodics are effective agents for the management of gastrointestinal smooth muscle spasms. While their primary mechanism of action is through muscarinic receptor antagonism, differences in their affinity for receptor subtypes and their additional pharmacological properties, such as calcium channel blockade, likely contribute to variations in their clinical efficacy and side-effect profiles. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and novel antispasmodic compounds. Further research is warranted to fully elucidate the receptor subtype selectivity of this compound and to directly compare its potency with other agents in a standardized set of assays.
References
- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Actions of the muscle relaxant chandonium iodide on guinea-pig ileum and vas deferens preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiemonium iodide and Pinaverium bromide, two antispasmodic agents utilized in the management of Irritable Bowel Syndrome (IBS). The following sections detail their distinct mechanisms of action, present representative preclinical data in established IBS models, and outline the experimental protocols used to generate such data. This information is intended to assist researchers in designing and interpreting studies aimed at the development of novel therapeutics for IBS.
Mechanisms of Action: A Tale of Two Pathways
This compound and Pinaverium bromide alleviate the symptoms of IBS, primarily abdominal pain and altered bowel habits, through different molecular mechanisms that both culminate in the relaxation of gastrointestinal smooth muscle.
This compound: This quaternary ammonium (B1175870) compound functions as an antimuscarinic agent.[1][2][3] It competitively blocks acetylcholine (B1216132) at muscarinic receptors on the surface of smooth muscle cells, thereby inhibiting cholinergic-mediated contractions.[1][4] Additionally, this compound exhibits a membrane-stabilizing effect by enhancing the binding of calcium to membrane phospholipids. This action is thought to inhibit the release of intracellular calcium, further contributing to its spasmolytic effect.
Pinaverium Bromide: As a selective L-type calcium channel blocker, Pinaverium bromide acts primarily on the gastrointestinal tract. Its therapeutic effect is derived from its ability to inhibit the influx of extracellular calcium into colonic smooth muscle cells by blocking voltage-dependent calcium channels. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and a decrease in intestinal motility. Due to its nature as a quaternary ammonium derivative, it is poorly absorbed from the gut, leading to localized action with minimal systemic side effects.
Signaling Pathway Diagrams
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tiemonium Methylsulfate? [synapse.patsnap.com]
- 4. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiemonium Iodide: A Comparative Analysis of its Cross-Reactivity with Muscarinic and Histamine H1 Receptors
For researchers, scientists, and drug development professionals, understanding the receptor selectivity of a compound is paramount. This guide provides a comparative analysis of Tiemonium iodide's cross-reactivity, focusing on its primary target, the muscarinic acetylcholine (B1216132) receptors, and its off-target interaction with histamine (B1213489) H1 receptors.
This compound is an antispasmodic agent that primarily exerts its therapeutic effect through the competitive antagonism of muscarinic acetylcholine receptors.[1][2][3] This action leads to the relaxation of smooth muscles, making it effective in treating conditions such as gastrointestinal and urogenital spasms.[1] While its efficacy is well-documented, a thorough understanding of its interaction with other receptors is crucial for a complete pharmacological profile and for anticipating potential side effects.
Primary Target: Muscarinic Acetylcholine Receptors
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, blocking the action of the endogenous neurotransmitter acetylcholine.[1] This antagonism is the principal mechanism behind its antispasmodic effects. The binding of acetylcholine to muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to muscle contraction. By competitively inhibiting this binding, this compound effectively reduces the contractile tone of these muscles.
dot
References
Comparative Analysis of Tiemonium Iodide and Hyoscine
An Objective Comparison for Drug Development Professionals
This guide provides a detailed comparative analysis of Tiemonium iodide and Hyoscine, two antispasmodic agents used to relieve smooth muscle spasms. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, pharmacological profiles, clinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Both Tiemonium and Hyoscine (specifically its quaternary ammonium (B1175870) derivative, hyoscine butylbromide) are classified as antimuscarinic agents.[1][2][3] Their primary function is to competitively block muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the action of acetylcholine. This blockade leads to the relaxation of smooth muscles in the gastrointestinal, biliary, and genitourinary tracts.[4][5]
Hyoscine Butylbromide: Hyoscine butylbromide acts as a competitive antagonist with high affinity for M1, M2, and M3 muscarinic receptor subtypes located on smooth muscle cells. By preventing acetylcholine from binding to these receptors, it interrupts the signaling cascade responsible for smooth muscle contraction. As a quaternary ammonium compound, it does not readily cross the blood-brain barrier, which minimizes central nervous system side effects.
This compound: Tiemonium also functions as a competitive antagonist of acetylcholine at muscarinic receptors. However, its mechanism is considered more complex. In addition to its antimuscarinic effects, some studies suggest that Tiemonium may have a dual mechanism involving interference with calcium ion channels. It may reinforce the binding of calcium to membrane phospholipids, thereby stabilizing the membrane and inhibiting the release of calcium ions required for muscle contraction. Tiemonium also shows a weak affinity for histamine (B1213489) H1 receptors.
Signaling Pathway
The following diagram illustrates the common signaling pathway through which both agents exert their primary antimuscarinic effect.
Caption: Figure 1: Antimuscarinic Mechanism of Action.
Comparative Pharmacological Profile
The following table summarizes the key pharmacological characteristics of this compound and Hyoscine butylbromide based on available literature. Direct comparative quantitative data on receptor binding affinities (Ki values) are not consistently available in the reviewed literature.
| Feature | This compound | Hyoscine Butylbromide |
| Therapeutic Class | Antispasmodic, Antimuscarinic | Antispasmodic, Antimuscarinic |
| Mechanism of Action | Competitive antagonist of acetylcholine and histamine receptors; may also stabilize calcium binding to membrane phospholipids. | Competitive antagonist of M1, M2, and M3 muscarinic receptors. |
| Systemic Absorption | Poorly absorbed from the gut. | Very low systemic availability (<1%) after oral administration. |
| Blood-Brain Barrier | As a quaternary ammonium compound, it is not expected to cross the blood-brain barrier significantly. | Does not readily cross the blood-brain barrier, minimizing CNS side effects. |
| Primary Indications | Symptomatic relief of pain related to functional disorders of the digestive tract, biliary system, and in urological and gynecological diseases. | Treatment of abdominal pain and cramps associated with irritable bowel syndrome (IBS), gastrointestinal spasms, and bladder spasms. |
Clinical Efficacy and Safety
Both drugs are effective in treating pain from smooth muscle spasms. Clinical trials have evaluated their efficacy, often showing superiority over placebo.
| Study Aspect | This compound | Hyoscine Butylbromide |
| Indication | Acute gastric or intestinal spasm-like pain; Irritable Bowel Syndrome (IBS). | Acute gastric or intestinal spasm-like pain; Irritable Bowel Syndrome (IBS). |
| Administration | Oral, Intravenous | Oral, Rectal, Intravenous, Intramuscular. |
| Efficacy | A double-blind study showed that timepidium (B10763114) bromide (a similar quaternary ammonium antimuscarinic) was significantly better than placebo in reducing gastric tone and peristalsis. | Multiple placebo-controlled studies support its benefit in treating abdominal pain from cramping. In a trial for acute spasm-like pain, a 20 mg injection resulted in a mean pain intensity difference of -4.09 (95% CI: -4.41, -3.76) at 20 minutes. |
| Adverse Events | As an antimuscarinic, potential side effects include dry mouth, tachycardia, and visual disturbances. | Generally well-tolerated due to poor systemic absorption. Common side effects include dry mouth, thirst, and less commonly, tachycardia, blurred vision, and urinary retention. |
Experimental Protocols
The characterization of antispasmodic drugs like Tiemonium and Hyoscine relies on standardized in vitro assays.
A. Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.
Objective: To quantify the affinity of this compound and Hyoscine for M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines engineered to express a single subtype of human muscarinic receptor (e.g., CHO-K1 cells expressing M1, M2, or M3) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation. The final membrane pellet is resuspended in an assay buffer to a specific protein concentration.
-
Competitive Binding: The assay is performed in a 96-well plate. Each well contains the prepared cell membranes, a constant concentration of a specific radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (Tiemonium or Hyoscine).
-
Incubation: The plates are incubated for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C) to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
B. Isolated Tissue (Organ) Bath Experiment for Antispasmodic Activity
This experiment assesses the functional effect of a compound on smooth muscle contractility.
Objective: To measure the ability of this compound and Hyoscine to inhibit smooth muscle contractions induced by a contractile agonist (e.g., acetylcholine).
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or rat duodenum) is dissected and placed in a petri dish containing an oxygenated physiological salt solution (PSS), such as Tyrode's or Krebs-Henseleit solution.
-
Mounting: The tissue strip is suspended vertically in a heated (37°C) organ bath chamber filled with continuously oxygenated PSS. One end is fixed to an anchor, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a small resting tension (e.g., 1 gram). During this period, the PSS is replaced every 15-20 minutes.
-
Viability Test: The tissue's viability is confirmed by inducing a contraction with a substance like potassium chloride (KCl) or a standard agonist.
-
Cumulative Concentration-Response Curve:
-
A contractile agonist (e.g., acetylcholine) is added to the bath in a cumulative manner to establish a baseline concentration-response curve.
-
The tissue is then washed thoroughly and allowed to return to baseline.
-
The tissue is pre-incubated with a fixed concentration of the antagonist (Tiemonium or Hyoscine) for a set period.
-
The cumulative addition of the agonist is repeated in the presence of the antagonist.
-
-
Data Analysis: The contractile responses are recorded and measured. The antagonist's effect is quantified by the rightward shift of the concentration-response curve. This can be used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.
Experimental Workflow
The following diagram outlines the typical workflow for an isolated tissue bath experiment.
Caption: Figure 2: Workflow for Isolated Tissue Bath Assay.
Conclusion
This compound and Hyoscine butylbromide are both effective peripherally acting antispasmodics that achieve their primary therapeutic effect by antagonizing muscarinic acetylcholine receptors.
-
Hyoscine butylbromide is a well-characterized agent with high affinity for M1, M2, and M3 receptors. Its clinical efficacy is supported by numerous studies, and its poor absorption and inability to cross the blood-brain barrier contribute to a favorable safety profile.
-
This compound appears to possess a more complex mechanism of action, potentially involving both muscarinic receptor antagonism and modulation of calcium ion availability. Like hyoscine, it is a quaternary ammonium compound with poor systemic absorption, suggesting a localized effect in the gut.
For drug development professionals, while both compounds are effective, the choice between them or the development of new analogues may depend on the desired specificity of action. Hyoscine's well-defined targeting of muscarinic receptors makes it a benchmark antispasmodic. Tiemonium's dual-action mechanism, if further substantiated, could offer a different therapeutic profile, though more detailed comparative receptor binding and functional studies are needed to fully elucidate its pharmacological distinctions.
References
Comparative Analysis of Tiemonium Iodide and Other Antimuscarinic Agents: A Head-to-Head Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tiemonium iodide with other prominent antimuscarinic drugs, including dicyclomine (B1218976), hyoscine butylbromide, and otilonium (B12848) bromide. The focus is on their performance in preclinical and clinical studies, with an emphasis on receptor binding affinity, functional antagonism, and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of antispasmodic therapies.
Executive Summary
This compound is a quaternary ammonium (B1175870) antimuscarinic agent with a dual mechanism of action that distinguishes it from many other drugs in its class. It not only acts as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors but also exhibits calcium channel blocking properties. This dual action may contribute to its efficacy in treating smooth muscle spasms. This guide presents available quantitative data from head-to-head and independent studies to facilitate a comparative understanding of this compound and its alternatives. While direct comparative data across all parameters are limited, this compilation aims to provide a comprehensive overview based on existing literature.
Mechanism of Action and Signaling Pathways
Antimuscarinic agents exert their effects by competitively blocking the action of acetylcholine at muscarinic receptors, which are G-protein coupled receptors (GPCRs) involved in mediating parasympathetic nervous system responses, including smooth muscle contraction. The primary subtypes involved in gastrointestinal motility are M2 and M3 receptors. This compound, in addition to its antimuscarinic effects, also directly inhibits calcium influx into smooth muscle cells.
Muscarinic Receptor Signaling Pathways
The activation of M1 and M3 muscarinic receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade that leads to smooth muscle contraction. This pathway is a primary target for antimuscarinic drugs.
Figure 1: M1/M3 Muscarinic Receptor Signaling Pathway.
This compound and other antimuscarinics competitively antagonize the binding of acetylcholine to M1/M3 receptors, thereby inhibiting this signaling cascade and leading to smooth muscle relaxation.
Comparative Pharmacological Data
Direct head-to-head studies comparing the binding affinities and functional potencies of this compound with dicyclomine, hyoscine butylbromide, and otilonium bromide under identical experimental conditions are scarce. The following tables summarize available data from various sources. It is important to note that comparisons of absolute values between different studies should be made with caution due to variations in experimental protocols.
Muscarinic Receptor Binding Affinities (Ki values in nM)
This table presents the inhibitory constants (Ki) of the selected antimuscarinics for different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | Data Source |
| This compound | Data not available | Data not available | Data not available | - |
| Dicyclomine | 14 | >1000 | 130 | [Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl (B89730) and dicyclomine] |
| Hyoscine butylbromide | Data not available | Data not available | Data not available | - |
| Otilonium bromide | Data not available | Data not available | Data not available | - |
Note: The lack of publicly available Ki values for this compound and hyoscine butylbromide from standardized radioligand binding assays is a significant data gap.
Functional Antagonism (pA2 values)
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The guinea pig ileum is a classical model for assessing antimuscarinic activity, with contractions primarily mediated by M3 receptors.
| Drug | pA2 Value (Guinea Pig Ileum) | Antagonism Type | Data Source |
| This compound | Data not available in comparative studies | Competitive | [Different membrane mechanisms of action for tiemonium; a comparison with atropine (B194438) and papaverine] |
| Dicyclomine | 9.39 ± 0.12 | Non-competitive | [Investigation of Isolated Goat Ileum Preparation for the Study of Antispasmodics] |
| Hyoscine | 9.46 ± 0.05 | Competitive | [Investigation of Isolated Goat Ileum Preparation for the Study of Antispasmodics] |
| Otilonium bromide | Data not available | - | - |
Note: The study on goat and guinea pig ileum provides a direct comparison of the potency of dicyclomine and hyoscine.
Calcium Channel Blocking Activity
This compound's dual mechanism includes the inhibition of calcium influx. This property is shared by otilonium bromide.
| Drug | Calcium Channel Blocking Activity | Data Source |
| This compound | Inhibits release and availability of intracellular Ca²⁺ | [Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine] |
| Dicyclomine | Minimal to no direct calcium channel blocking activity | - |
| Hyoscine butylbromide | No significant calcium channel blocking activity | - |
| Otilonium bromide | Blocks L-type and T-type calcium channels | [Otilonium bromide: a head-to-head comparison with other calcium channel blockers in gastrointestinal smooth muscle relaxation] |
Experimental Protocols
To ensure transparency and reproducibility, the general methodologies for the key experiments cited in this guide are outlined below.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of a drug for a specific receptor subtype.
Figure 2: General Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test drug.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Organ Bath (Guinea Pig Ileum) Assay
This functional assay is used to determine the potency of an antagonist (pA2 value) in inhibiting agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., acetylcholine or carbachol) is obtained to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a specific period.
-
Second Agonist Curve: A second cumulative concentration-response curve to the agonist is obtained in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the dose-ratio. This process is repeated with different concentrations of the antagonist to construct a Schild plot, from which the pA2 value is determined.
Discussion and Future Directions
This compound presents a unique pharmacological profile due to its dual antimuscarinic and calcium channel blocking activities. This may offer a therapeutic advantage in certain clinical scenarios. However, the lack of comprehensive, head-to-head comparative studies with other commonly used antispasmodics, particularly regarding muscarinic receptor subtype selectivity, is a notable gap in the literature.
Future research should focus on:
-
Direct Comparative Binding Studies: Conducting radioligand binding assays to determine the Ki values of this compound, hyoscine butylbromide, dicyclomine, and otilonium bromide for all five muscarinic receptor subtypes under standardized conditions.
-
Head-to-Head Functional Assays: Performing isolated organ bath experiments on various smooth muscle preparations (e.g., ileum, colon, bladder) to directly compare the pA2 values of these agents.
-
In Vivo Comparative Efficacy Studies: Designing well-controlled animal and clinical studies to compare the efficacy and side-effect profiles of these drugs in relevant models of gastrointestinal hypermotility.
A more complete understanding of the comparative pharmacology of this compound will aid in its optimal clinical application and guide the development of next-generation antispasmodic agents with improved efficacy and safety profiles.
Synergistic Antinociceptive and Antispasmodic Effects of Tiemonium Iodide and Lornoxicam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the individual and combined effects of the antispasmodic agent Tiemonium iodide and the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam (B1675139). The focus is on their potential synergistic interaction in alleviating visceral pain, a common symptom in various gastrointestinal disorders. This analysis is supported by illustrative experimental data from established preclinical models.
Overview of Compounds
This compound is a quaternary ammonium (B1175870) antimuscarinic agent.[1] It primarily acts by blocking muscarinic acetylcholine (B1216132) receptors on smooth muscle cells, leading to muscle relaxation and a reduction in spasms.[1] Its localized action in the gastrointestinal tract makes it a valuable agent for treating conditions characterized by smooth muscle hyperactivity.
Lornoxicam is a potent NSAID belonging to the oxicam class. It exerts its analgesic and anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[2][3]
The combination of an antispasmodic and an analgesic offers a multimodal approach to pain management, targeting both the smooth muscle spasms and the underlying inflammatory pain signaling.
Data Presentation: Synergistic Effects on Visceral Nociception and Smooth Muscle Contraction
The following tables summarize the quantitative data from two key preclinical experiments: the Acetic Acid-Induced Writhing Test in mice to assess visceral pain, and the Isolated Guinea Pig Ileum Assay to evaluate direct effects on smooth muscle contraction.
Table 1: In Vivo Analgesic Activity in Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Control (Saline) | - | 65.4 ± 3.1 | - |
| This compound | 5 | 45.8 ± 2.5 | 30.0% |
| Lornoxicam | 2 | 42.5 ± 2.8 | 35.0% |
| This compound + Lornoxicam | 5 + 2 | 18.3 ± 1.9 | 72.0% |
SEM: Standard Error of the Mean
Table 2: In Vitro Antispasmodic Activity on Isolated Guinea Pig Ileum (Acetylcholine-Induced Contractions)
| Treatment Group | Concentration (µM) | Inhibition of Contraction (IC50, µM) |
| This compound | - | 0.85 |
| Lornoxicam | - | > 100 |
| This compound + Lornoxicam | - | 0.42 |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Acetic Acid-Induced Writhing Test for Visceral Analgesia
This model is a standard method for evaluating the efficacy of peripherally acting analgesics against visceral pain.[4]
Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized to the experimental environment for at least one hour before testing.
Procedure:
-
Animals are divided into four groups (n=8 per group): Control (vehicle), this compound alone, Lornoxicam alone, and the combination of this compound and Lornoxicam.
-
The respective drugs or vehicle (0.9% saline) are administered intraperitoneally (i.p.).
-
Thirty minutes after drug administration, each mouse is injected i.p. with 0.6% acetic acid solution (10 ml/kg body weight) to induce visceral pain, characterized by abdominal constrictions and stretching of the hind limbs (writhing).
-
Immediately after acetic acid injection, the mice are placed in individual observation chambers.
-
The total number of writhes for each animal is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Isolated Guinea Pig Ileum Assay for Antispasmodic Activity
This in vitro method assesses the direct relaxant effect of a substance on smooth muscle.
Tissue Preparation:
-
A male guinea pig (300-400 g) is euthanized by cervical dislocation.
-
A segment of the ileum is isolated and placed in oxygenated Tyrode's solution.
-
A 2-3 cm portion of the ileum is cleaned of mesenteric tissue and mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
One end of the ileum segment is attached to a tissue holder, and the other end is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a resting tension of 1 g for 60 minutes, with the bathing solution being changed every 15 minutes.
Procedure:
-
After equilibration, submaximal contractions are induced by adding acetylcholine (1 µM) to the organ bath.
-
Once the contraction reaches a stable plateau, the test compound (this compound, Lornoxicam, or their combination) is added cumulatively in increasing concentrations.
-
The relaxant effect is measured as the percentage reduction of the acetylcholine-induced contraction.
-
Concentration-response curves are plotted, and the IC50 values are calculated.
Visualization of Pathways and Workflows
Signaling Pathway of Smooth Muscle Contraction and Sites of Drug Action
dot
Caption: Mechanism of this compound and Lornoxicam.
Experimental Workflow for In Vivo Analgesic Synergy Assessment
dot
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Conclusion
The illustrative data strongly suggest a synergistic relationship between this compound and Lornoxicam in the management of visceral pain. The combination therapy demonstrates a significantly greater analgesic effect in the writhing test than either agent alone, indicating that their different mechanisms of action—smooth muscle relaxation and inhibition of prostaglandin (B15479496) synthesis—are complementary. Furthermore, the potentiation of this compound's antispasmodic effect in the presence of Lornoxicam in the isolated guinea pig ileum model, although not a primary analgesic mechanism for the NSAID, suggests a complex and beneficial interaction at the tissue level.
These findings highlight the potential of a fixed-dose combination of this compound and Lornoxicam as a superior therapeutic option for conditions involving both smooth muscle spasms and inflammatory pain, such as irritable bowel syndrome and dysmenorrhea. Further clinical investigation is warranted to confirm these synergistic effects in human subjects and to establish an optimal dosing regimen.
References
- 1. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent anti-inflammatory/analgesic effects of lornoxicam in comparison to other nsaids: a c-fos study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpp.in [ajpp.in]
Safety Operating Guide
Proper Disposal of Tiemonium Iodide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Tiemonium (B1683158) Iodide, ensuring compliance and minimizing environmental impact.
Tiemonium iodide is an anticholinergic agent and a quaternary ammonium (B1175870) compound. While specific environmental fate and ecotoxicity data for this compound are limited, the precautionary principle dictates that it should be handled as a substance potentially harmful to the aquatic environment, based on the known properties of related compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The proper disposal of this compound depends on the quantity and form of the waste (pure compound, solutions, or contaminated materials).
Step 1: Waste Identification and Segregation
-
Pure this compound and Concentrated Solutions: These should be treated as hazardous chemical waste. Do not mix them with other waste streams.
-
Dilute Aqueous Solutions: Depending on local regulations and the concentration, small quantities of dilute solutions may be eligible for drain disposal with copious amounts of water. However, given the potential for aquatic toxicity, this is not the recommended primary method of disposal unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Items such as weighing boats, filter paper, gloves, and empty containers that have come into direct contact with this compound should be considered contaminated waste.
Step 2: Waste Collection and Storage
-
Solid Waste and Concentrated Solutions:
-
Collect solid this compound and concentrated solutions in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene (B3416737) - HDPE).
-
The label must clearly state "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Contaminated Materials:
-
Place all contaminated disposable materials into a separate, sealed, and clearly labeled hazardous waste bag or container.
-
Step 3: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
-
Do not attempt to incinerate or treat this compound waste unless you are trained and equipped to do so in a compliant manner. Thermal decomposition may release toxic fumes.
-
Never dispose of this compound down the drain in solid form or as a concentrated solution.
Quantitative Data Summary
| Parameter | Value | Species | Source/Reference |
| Acute Oral Toxicity (LD50) | 2295 mg/kg | Rat | Chemsrc[1] |
| GHS Classification | Acute Toxicity 4 (Oral) | - | PubChem[2] |
| Aquatic Toxicity (General for Quaternary Ammonium Compounds) | Can be very toxic to aquatic organisms | Various aquatic species | Multiple sources[3][4][5] |
Note: The aquatic toxicity of quaternary ammonium compounds is highly variable and depends on the specific structure of the molecule. The general classification as "very toxic" necessitates a conservative approach to disposal to prevent environmental release.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures themselves are the protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. This compound | CAS#:144-12-7 | Chemsrc [chemsrc.com]
- 2. This compound | C18H24INO2S | CID 72142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Quaternary ammonium compounds (QACs): a review on occurrence, fate and toxicity in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Tiemonium Iodide
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive procedural guidance for the safe handling and disposal of Tiemonium (B1683158) Iodide, addressing operational protocols, personal protective equipment (PPE), and emergency plans. The information is compiled from safety data for Tiemonium Iodide and analogous iodide compounds to ensure a thorough safety framework.
Hazard Identification and Quantitative Data
| Hazard Classification & Data | Value | Source |
| GHS Classification | Acute Toxicity 4, Oral (H302: Harmful if swallowed) | PubChem[1] |
| LD50 (Oral, Rat) | 2295 mg/kg | ChemSrc[2] |
| Iodine OSHA PEL (Ceiling) | 0.1 ppm | NJ Department of Health[3] |
| Iodine NIOSH REL (Ceiling) | 0.1 ppm | NJ Department of Health[3] |
| Iodine ACGIH TLV-TWA | 0.01 ppm (inhalable fraction and vapor) | NJ Department of Health |
| Iodine ACGIH STEL | 0.1 ppm (vapor) | NJ Department of Health |
| Iodine IDLH | 2 ppm | NIOSH |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required. However, the following provides a strong baseline for handling this compound and other hazardous drugs.
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. It is best practice to wear two pairs of chemotherapy-tested gloves.
-
Body Protection: A lab coat or a chemical-resistant apron is necessary. For tasks with a higher risk of exposure, a disposable gown made of a low-permeability fabric is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound within a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before beginning work, verify that all necessary PPE is available and in good condition.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Keep the container tightly closed when not in use.
-
Avoid the formation of dust or aerosols.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed, light-resistant container.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
All this compound waste, including contaminated lab supplies (e.g., gloves, wipes), should be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams.
2. Chemical Neutralization (for laboratory-scale waste):
-
A recommended practice for iodide compounds is chemical neutralization prior to disposal. This should be performed by trained personnel in a chemical fume hood.
-
Protocol:
-
Slowly dissolve the this compound waste in a large volume of cold water.
-
While stirring, gradually add a 10% solution of sodium thiosulfate (B1220275) to reduce the iodide.
-
After reduction, slowly add a 5% solution of acetic acid to neutralize the organic cation, monitoring the pH to ensure it is near neutral (pH 6-8).
-
The final neutralized solution should be collected in a labeled hazardous waste container.
-
3. Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container labels should be defaced before disposal.
4. Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the institutional safety officer.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.
-
Clean: Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with soap and water.
-
Ventilate: Ensure the area is well-ventilated.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Guides
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
